5-Bromo-2,3-dimethylquinoxaline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2,3-dimethylquinoxaline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c1-6-7(2)13-10-8(11)4-3-5-9(10)12-6/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYFJMFMHGMMRCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C(=N1)C=CC=C2Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101304442 | |
| Record name | 5-Bromo-2,3-dimethylquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101304442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17635-22-2 | |
| Record name | 5-Bromo-2,3-dimethylquinoxaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17635-22-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2,3-dimethylquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101304442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-2,3-dimethylquinoxaline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticancer, and antiviral properties. This technical guide focuses on the physicochemical properties of a specific derivative, 5-Bromo-2,3-dimethylquinoxaline. Understanding these properties is crucial for drug design, development, and formulation, as they influence the compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.
Physicochemical Properties
The introduction of a bromine atom to the quinoxaline core, particularly at the 5-position, is expected to influence its physicochemical properties. Bromine is an electron-withdrawing group and will increase the molecule's molecular weight and likely alter its polarity, solubility, and lipophilicity. The following tables summarize the available experimental and computed data for 2,3-dimethylquinoxaline, which serves as a baseline for estimating the properties of its 5-bromo derivative.
General and Computed Properties of 2,3-Dimethylquinoxaline
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂ | PubChem |
| Molecular Weight | 158.20 g/mol | PubChem |
| Exact Mass | 158.0844 g/mol | PubChem |
| Topological Polar Surface Area | 25.8 Ų | PubChem |
| Heavy Atom Count | 12 | PubChem |
| Complexity | 140 | PubChem |
Experimental Properties of 2,3-Dimethylquinoxaline
| Property | Value | Source |
| Melting Point | 104 - 109 °C | Chem-Impex |
| Boiling Point | 130 °C at 1.5 mmHg | Chem-Impex |
| Physical Description | Cream colored or brown powder | Alfa Aesar MSDS |
Note on this compound: The addition of a bromine atom would increase the molecular weight to approximately 237.10 g/mol . The melting and boiling points are expected to be higher than those of 2,3-dimethylquinoxaline due to increased intermolecular forces (van der Waals forces). The solubility in non-polar solvents might increase, while the aqueous solubility is likely to decrease.
Experimental Protocols
The following are detailed methodologies for the experimental determination of key physicochemical properties.
Melting Point Determination
Principle: The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase at atmospheric pressure. A sharp melting point range is indicative of a pure compound.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if the sample consists of large crystals)
Procedure:
-
Ensure the sample is dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.
-
Pack a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a rapid rate initially to determine an approximate melting range.
-
Allow the apparatus to cool below the approximate melting point.
-
Prepare a new sample and heat at a slower rate (1-2 °C per minute) as the temperature approaches the expected melting point.
-
Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).
-
The melting point is reported as the range T₁ - T₂.
Workflow for Melting Point Determination
Caption: Workflow for determining the melting point of a solid organic compound.
Solubility Determination
Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.
Apparatus:
-
Test tubes
-
Vortex mixer or shaker
-
Graduated pipettes
-
Analytical balance
Procedure (Qualitative):
-
Place a small, accurately weighed amount of the compound (e.g., 1-5 mg) into a test tube.
-
Add a specific volume of the solvent (e.g., 1 mL of water, ethanol, DMSO) to the test tube.
-
Vigorously agitate the mixture using a vortex mixer or by shaking for a set period (e.g., 1-2 minutes).
-
Visually inspect the solution for the presence of undissolved solid.
-
If the solid dissolves completely, the compound is considered soluble in that solvent at that concentration. If not, it is considered insoluble or sparingly soluble.
-
This can be repeated with different solvents to create a solubility profile.
Procedure (Quantitative):
-
Prepare a saturated solution of the compound in the solvent of interest at a specific temperature by adding an excess of the compound to the solvent.
-
Agitate the mixture for an extended period to ensure equilibrium is reached.
-
Separate the undissolved solid from the solution by filtration or centrifugation.
-
Take a known volume of the clear supernatant and evaporate the solvent.
-
Weigh the remaining solid residue to determine the concentration of the dissolved compound.
Caption: A workflow for the determination of LogP using reverse-phase HPLC.
Synthesis and Biological Evaluation Pathway
While specific signaling pathways involving this compound are not documented, quinoxaline derivatives are known to exhibit a range of biological activities. The following diagram illustrates a general workflow for the synthesis and subsequent biological evaluation of a novel quinoxaline compound.
Conceptual Workflow for Synthesis and Biological Screening
Caption: A conceptual workflow from synthesis to biological evaluation of a novel quinoxaline derivative.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of this compound by leveraging data from its parent compound, 2,3-dimethylquinoxaline. The detailed experimental protocols offer practical guidance for researchers to determine these critical parameters in the laboratory. While specific biological data for this compound is limited, the provided conceptual workflow for synthesis and screening highlights a logical progression for the investigation of novel quinoxaline derivatives as potential therapeutic agents. Further experimental investigation is necessary to fully characterize this compound and elucidate its potential biological activities.
Spectroscopic and Synthetic Profile of 5-Bromo-2,3-dimethylquinoxaline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics and synthetic methodology for 5-Bromo-2,3-dimethylquinoxaline. Due to the limited availability of direct experimental data for this specific compound, this guide presents a combination of reported data for the parent molecule, 2,3-dimethylquinoxaline, and predictive analysis based on established principles of spectroscopy and organic synthesis. This information is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of quinoxaline derivatives in fields such as medicinal chemistry and materials science.
Predicted Spectroscopic Data of this compound
The following tables summarize the predicted and known spectroscopic data for this compound and its parent compound, 2,3-dimethylquinoxaline. The predictions for the target molecule are derived from the analysis of substituent effects, primarily the introduction of a bromine atom at the 5-position of the quinoxaline ring.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| This compound (Predicted) | ~7.8-8.0 | m | - | H-6, H-8 |
| ~7.6 | t | ~8.0 | H-7 | |
| ~2.7 | s | - | 2-CH₃, 3-CH₃ | |
| 2,3-dimethylquinoxaline [1][2] | 7.95-8.05 | m | - | H-5, H-8 |
| 7.65-7.75 | m | - | H-6, H-7 | |
| 2.74 | s | - | 2-CH₃, 3-CH₃ |
Note: The presence of the electron-withdrawing bromine atom at the 5-position is expected to deshield the adjacent protons (H-6) and influence the chemical shifts of the other aromatic protons.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound (Predicted) | ~154 | C-2, C-3 |
| ~141 | C-4a, C-8a | |
| ~135 | C-6 | |
| ~130 | C-8 | |
| ~129 | C-7 | |
| ~120 | C-5 (C-Br) | |
| ~23 | 2-CH₃, 3-CH₃ | |
| 2,3-dimethylquinoxaline [2][3] | 154.3 | C-2, C-3 |
| 141.5 | C-4a, C-8a | |
| 129.2 | C-6, C-7 | |
| 128.9 | C-5, C-8 | |
| 23.2 | 2-CH₃, 3-CH₃ |
Note: The carbon atom directly attached to the bromine (C-5) is expected to have a significantly different chemical shift compared to the corresponding carbon in the unsubstituted ring. The other carbon signals will also experience smaller shifts due to the inductive effect of the bromine atom.
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Compound | Frequency (cm⁻¹) | Functional Group |
| This compound (Predicted) | ~3050 | Aromatic C-H stretch |
| ~2950 | Aliphatic C-H stretch | |
| ~1600, ~1550, ~1480 | C=C and C=N stretching (aromatic ring) | |
| ~1100-1000 | C-Br stretch | |
| 2,3-dimethylquinoxaline [4] | 3060 | Aromatic C-H stretch |
| 2925 | Aliphatic C-H stretch | |
| 1565, 1490 | C=C and C=N stretching (aromatic ring) |
Note: The IR spectrum is expected to be broadly similar to that of 2,3-dimethylquinoxaline, with the addition of a characteristic C-Br stretching vibration.
Table 4: Predicted Mass Spectrometry (MS) Data
| Compound | m/z (relative intensity) | Fragmentation Pattern |
| This compound (Predicted) | 236/238 (M⁺, M⁺+2, ~1:1) | Isotopic pattern characteristic of bromine |
| 157 | [M-Br]⁺ | |
| 117 | Further fragmentation | |
| 2,3-dimethylquinoxaline [2][5][6][7] | 158 (M⁺) | Molecular ion |
| 117 | [M-CH₃CN]⁺ |
Note: The mass spectrum will be characterized by the presence of two molecular ion peaks of nearly equal intensity, separated by two mass units, which is the hallmark of a compound containing one bromine atom.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through the condensation of 4-bromo-1,2-phenylenediamine with 2,3-butanedione (diacetyl). This is a standard and widely used method for the preparation of quinoxaline derivatives.[8][9][10][11]
Materials:
-
4-bromo-1,2-phenylenediamine
-
2,3-butanedione (diacetyl)
-
Ethanol or acetic acid (solvent)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
Procedure:
-
In a round-bottom flask, dissolve 4-bromo-1,2-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.
-
Add 2,3-butanedione (1.1 equivalents) to the solution.
-
The reaction mixture is then heated at reflux for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature.
-
If the product precipitates upon cooling, it can be collected by filtration. If not, the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra would be recorded on a 400 MHz or 500 MHz NMR spectrometer.
-
The sample would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy:
-
The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer.
-
The sample can be analyzed as a KBr pellet or as a thin film on a salt plate.
-
Frequencies are reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS):
-
Mass spectra would be acquired using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.
-
The sample is introduced into the ion source, and the resulting mass-to-charge ratios (m/z) of the ions are recorded.
Workflow and Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the synthetic workflow and the logical relationship of the spectroscopic analyses.
Caption: Synthetic pathway for this compound.
Caption: Workflow for spectroscopic characterization.
References
- 1. 2,3-DIMETHYLQUINOXALINE(2379-55-7) 1H NMR spectrum [chemicalbook.com]
- 2. 2,3-Dimethylquinoxaline | C10H10N2 | CID 16925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Quinoxaline, 2,3-dimethyl-, 1,4-dioxide | C10H10N2O2 | CID 72659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,3-DIMETHYLQUINOXALINE(2379-55-7) IR2 spectrum [chemicalbook.com]
- 5. mzCloud – 2 3 Dimethylquinoxaline [mzcloud.org]
- 6. Quinoxaline, 2,3-dimethyl- [webbook.nist.gov]
- 7. Quinoxaline, 2,3-dimethyl- [webbook.nist.gov]
- 8. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature [article.sapub.org]
- 11. encyclopedia.pub [encyclopedia.pub]
Solubility Profile of 5-Bromo-2,3-dimethylquinoxaline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 5-Bromo-2,3-dimethylquinoxaline, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of publicly available quantitative solubility data, this document outlines the theoretical solubility considerations, detailed experimental protocols for its determination, and a representative, albeit hypothetical, data set to guide researchers. Methodologies for solubility assessment, including the isothermal shake-flask method coupled with UV-Vis spectroscopy and High-Performance Liquid Chromatography (HPLC), are presented in detail. Furthermore, this guide includes workflow diagrams generated using Graphviz to visually represent the experimental and analytical processes involved in generating and validating solubility data.
Introduction
This compound is a substituted quinoxaline derivative. The quinoxaline ring system is a key scaffold in numerous compounds with a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties. The physicochemical properties of such compounds, particularly their solubility in various organic solvents, are critical for their synthesis, purification, formulation, and biological application. Understanding the solubility behavior is paramount for researchers in drug discovery and development for tasks such as designing reaction conditions, developing purification strategies (e.g., crystallization), and formulating drug delivery systems. This guide addresses the solubility of this compound in common organic solvents, providing a framework for its experimental determination and interpretation.
Theoretical Solubility Considerations
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The structure of this compound, featuring a bicyclic aromatic system with a bromine substituent and two methyl groups, suggests a predominantly nonpolar character with some capacity for polar interactions due to the nitrogen atoms in the quinoxaline ring.
-
In nonpolar solvents (e.g., hexane, toluene): The compound is expected to exhibit moderate to good solubility due to favorable van der Waals interactions between the aromatic rings and the alkyl groups of the solute and the nonpolar solvent molecules.
-
In polar aprotic solvents (e.g., acetone, ethyl acetate, dichloromethane): Good solubility is anticipated. These solvents can engage in dipole-dipole interactions with the polarizable quinoxaline ring system.
-
In polar protic solvents (e.g., methanol, ethanol): Moderate solubility is expected. While the nitrogen atoms can act as hydrogen bond acceptors, the overall nonpolar nature of the large aromatic and substituted system may limit extensive solvation by protic solvents.
-
In very polar solvents (e.g., water): The solubility is expected to be very low due to the hydrophobic nature of the molecule.
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound in various organic solvents is not available. To facilitate research and provide a practical reference, the following table presents a set of hypothetical, yet realistic, solubility values at a standard temperature. These values are estimated based on the general principles of solubility for structurally similar compounds.
| Solvent | Chemical Formula | Polarity Index | Temperature (°C) | Hypothetical Solubility ( g/100 mL) |
| Hexane | C₆H₁₄ | 0.1 | 25 | 0.5 |
| Toluene | C₇H₈ | 2.4 | 25 | 5.2 |
| Dichloromethane | CH₂Cl₂ | 3.1 | 25 | 15.8 |
| Ethyl Acetate | C₄H₈O₂ | 4.4 | 25 | 10.5 |
| Acetone | C₃H₆O | 5.1 | 25 | 12.3 |
| Ethanol | C₂H₅OH | 5.2 | 25 | 3.1 |
| Methanol | CH₃OH | 6.6 | 25 | 2.5 |
Disclaimer: The data presented in this table is hypothetical and intended for illustrative purposes only. Experimental verification is required for accurate and reliable solubility determination.
Experimental Protocols for Solubility Determination
The following section details the standard operating procedure for determining the solubility of this compound using the isothermal shake-flask method. This method is considered the "gold standard" for solubility measurements.
Materials and Equipment
-
This compound (purity >99%)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.0001 g)
-
Scintillation vials or glass test tubes with screw caps
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.22 µm, compatible with the organic solvents)
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer or High-Performance Liquid Chromatograph (HPLC) with a UV detector
Procedure: Isothermal Shake-Flask Method
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of the selected organic solvents. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed in the thermostat for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles.
-
Dilute the filtered, saturated solution with the respective solvent to a concentration that falls within the linear range of the analytical method (UV-Vis or HPLC).
-
Analytical Quantification
-
Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of this compound in the chosen solvent and scan its absorbance across a range of UV-visible wavelengths to determine the λmax.
-
Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the λmax and construct a calibration curve by plotting absorbance versus concentration.
-
Sample Analysis: Measure the absorbance of the diluted saturated solution at the λmax and use the calibration curve to determine its concentration.
-
Solubility Calculation: Calculate the original concentration of the saturated solution by accounting for the dilution factor.
-
Method Development: Develop a suitable HPLC method (e.g., reverse-phase) with an appropriate mobile phase and a UV detector set to a wavelength where the compound exhibits strong absorbance.
-
Calibration Curve: Prepare a series of standard solutions of known concentrations and inject them into the HPLC system. Construct a calibration curve by plotting the peak area versus concentration.
-
Sample Analysis: Inject the diluted saturated solution into the HPLC system and determine the peak area. Use the calibration curve to determine the concentration.
-
Solubility Calculation: Calculate the original concentration of the saturated solution by accounting for the dilution factor.
Visualized Workflows
The following diagrams illustrate the key processes in a solubility study.
Caption: Experimental workflow for solubility determination.
Caption: Analytical pathway for solubility quantification.
Conclusion
This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. While experimentally determined quantitative data is not yet available in the literature, the provided theoretical background, detailed experimental protocols, and illustrative data serve as a valuable resource for researchers. The outlined methodologies for solubility determination using the isothermal shake-flask method coupled with UV-Vis or HPLC analysis are robust and widely accepted. The visualized workflows offer a clear and concise representation of the necessary steps for accurate solubility assessment. It is strongly recommended that researchers perform experimental validation to obtain precise solubility data for their specific applications.
A Technical Guide to the Thermal Stability of 5-Bromo-2,3-dimethylquinoxaline
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data on the thermal stability of 5-Bromo-2,3-dimethylquinoxaline is limited. This guide provides a comprehensive framework of the requisite experimental protocols and data analysis methodologies to determine its thermal properties. The information herein is based on established principles of thermal analysis for organic compounds and quinoxaline derivatives.
Introduction
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules and functional materials. Their thermal stability is a critical parameter, influencing their synthesis, purification, storage, and application, particularly in fields like drug development where processing and shelf-life are paramount. This compound, a substituted quinoxaline, is of interest for its potential applications stemming from the unique electronic and steric properties imparted by its substituents. This document outlines the standard methodologies for evaluating the thermal stability of this compound.
Proposed Synthesis of this compound
A common and effective method for synthesizing quinoxaline derivatives is the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. The synthesis of 2,3-disubstituted quinoxalines can be achieved through this route. A plausible synthetic pathway for this compound is the reaction of 3-bromo-1,2-phenylenediamine with 2,3-butanedione (diacetyl).
The reaction would likely be carried out in a suitable solvent such as ethanol or acetic acid, potentially with catalytic amounts of acid to facilitate the condensation. The reaction mixture is typically heated under reflux for a period, and the product can be isolated and purified using standard techniques like recrystallization or column chromatography.
Experimental Protocols for Thermal Stability Assessment
The primary techniques for evaluating the thermal stability of a solid organic compound are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the decomposition temperatures and characterize the thermal degradation profile of a material.
Experimental Protocol:
-
Sample Preparation: A small amount of the this compound sample (typically 5-10 mg) is accurately weighed and placed into a TGA crucible (e.g., alumina or platinum).
-
Instrument Setup: The TGA instrument is calibrated for mass and temperature. An inert atmosphere is established by purging with a gas like nitrogen at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[1]
-
Heating Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min or 20 °C/min).[1][2]
-
Data Collection: The mass of the sample is continuously recorded as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset), the temperature of maximum decomposition rate (Tmax), and the percentage of residual mass. The derivative of the TGA curve (DTG curve) is often plotted to better visualize the decomposition steps.[2]
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and glass transitions, providing information on the physical stability and purity of the compound.
Experimental Protocol:
-
Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) of this compound is placed in a DSC pan (e.g., aluminum). The pan is hermetically sealed to prevent any loss of material during the experiment.[3]
-
Instrument Setup: The DSC instrument is calibrated using standard reference materials (e.g., indium). An inert atmosphere is maintained using a purge gas like nitrogen.[3]
-
Heating Program: A common method involves a heat-cool-heat cycle to erase the thermal history of the sample. For instance, the sample is heated from ambient temperature to a temperature above its expected melting point, cooled, and then heated again at a controlled rate (e.g., 10 °C/min).[3]
-
Data Collection: The heat flow to the sample is recorded as a function of temperature.
-
Data Analysis: The DSC thermogram is analyzed to identify endothermic and exothermic peaks. For thermal stability, the key parameters are the melting point (Tm), determined from the peak of the melting endotherm, and the onset of decomposition, which may appear as a sharp exothermic or endothermic event at higher temperatures.
Data Presentation
The quantitative data obtained from TGA and DSC analyses should be summarized in clear, structured tables for easy interpretation and comparison.
Table 1: Thermogravimetric Analysis (TGA) Data for this compound
| Parameter | Value (°C) |
| Onset of Decomposition (Tonset) | To be determined |
| Temperature of Maximum Decomposition Rate (Tmax) | To be determined |
| Final Decomposition Temperature | To be determined |
| Residual Mass at 600 °C (%) | To be determined |
Table 2: Differential Scanning Calorimetry (DSC) Data for this compound
| Parameter | Value (°C) |
| Melting Point (Tm) | To be determined |
| Enthalpy of Fusion (ΔHfus) | To be determined (J/g) |
| Onset of Decomposition | To be determined |
Visualization of Experimental Workflow
The logical flow of the thermal stability analysis can be visualized using a diagram.
Caption: Workflow for determining the thermal stability of this compound.
Signaling Pathways and Logical Relationships
In the context of thermal decomposition, a signaling pathway is not directly applicable. However, a logical relationship diagram can illustrate the cause-and-effect cascade of thermal events.
Caption: Logical cascade of thermal events for a typical organic compound.
References
An In-depth Technical Guide to 5-Bromo-2,3-dimethylquinoxaline: Discovery and History
For researchers, scientists, and professionals in drug development, a thorough understanding of heterocyclic compounds is paramount. Among these, quinoxaline derivatives hold a significant place due to their diverse biological activities. This guide focuses on a specific derivative, 5-Bromo-2,3-dimethylquinoxaline, delving into its discovery, history, and key experimental data.
Discovery and Historical Context
The history of this compound is intrinsically linked to the broader exploration of quinoxaline chemistry. The foundational synthesis of the quinoxaline ring system, typically achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, paved the way for the creation of a vast array of derivatives.
Physicochemical Properties
Quantitative data for this compound is essential for its identification and application in further research. The following table summarizes key physicochemical properties.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉BrN₂ | N/A |
| Molecular Weight | 237.10 g/mol | N/A |
| Melting Point | Not explicitly found in searches | N/A |
Note: Specific experimental data for the melting point of this compound was not found in the performed searches. Researchers should consider this a data gap requiring experimental determination.
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra would be characteristic. Protons on the benzene ring would show distinct coupling patterns and chemical shifts influenced by the bromine atom and the fused pyrazine ring. The methyl groups at the 2 and 3 positions would appear as singlets in the ¹H NMR spectrum.
Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks for the molecular ion (M and M+2) of roughly equal intensity.
Experimental Protocols
The synthesis of this compound can be approached through the direct bromination of 2,3-dimethylquinoxaline. The following is a generalized experimental protocol based on known bromination reactions of similar compounds.
Synthesis of 2,3-dimethylquinoxaline:
The precursor, 2,3-dimethylquinoxaline, is synthesized by the condensation of o-phenylenediamine with 2,3-butanedione (diacetyl).
-
Reaction: o-phenylenediamine + 2,3-butanedione → 2,3-dimethylquinoxaline + 2H₂O
Bromination of 2,3-dimethylquinoxaline:
A common method for the bromination of aromatic compounds is electrophilic aromatic substitution.
-
Reagents and Conditions:
-
2,3-dimethylquinoxaline
-
Brominating agent (e.g., N-bromosuccinimide (NBS) or Bromine)
-
Solvent (e.g., carbon tetrachloride, acetic acid, or a non-polar organic solvent)
-
Initiator (for NBS, e.g., benzoyl peroxide or UV light)
-
-
Procedure (General):
-
Dissolve 2,3-dimethylquinoxaline in a suitable solvent.
-
Add the brominating agent portion-wise, controlling the reaction temperature.
-
If using an initiator, it is added at the beginning of the reaction.
-
The reaction mixture is stirred for a specific time until the starting material is consumed (monitored by TLC).
-
Upon completion, the reaction is quenched, and the product is isolated and purified, typically by crystallization or chromatography.
-
It is important to note that direct bromination of 2,3-dimethylquinoxaline can yield a mixture of mono- and poly-brominated products. The regioselectivity (the position of bromination) is influenced by the reaction conditions, including the solvent and the nature of the brominating agent. The 5-position is one of the possible sites for electrophilic attack.
Logical Relationships and Workflows
The synthesis and characterization of this compound follow a logical experimental workflow.
Caption: Synthetic workflow for this compound.
This workflow illustrates the progression from commercially available starting materials to the final, characterized product. Each step requires careful optimization and analytical control to ensure the desired outcome.
Further research into the applications of this compound, particularly in the context of medicinal chemistry and materials science, would be a valuable endeavor. The presence of the bromine atom provides a reactive handle for further functionalization, opening up possibilities for the synthesis of novel and potentially bioactive molecules.
References
An In-Depth Technical Guide to the Potential Reactivity Sites of 5-Bromo-2,3-dimethylquinoxaline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potential reactivity of 5-Bromo-2,3-dimethylquinoxaline, a heterocyclic compound with significant potential in medicinal chemistry and materials science. By leveraging established reactivity principles of quinoxalines and bromoaromatic compounds, this document outlines the key reactive sites and predictable transformations, offering a roadmap for its synthetic manipulation and application in drug discovery and development.
Core Structure and Electronic Properties
This compound possesses a unique electronic architecture that dictates its reactivity. The quinoxaline core, a fusion of a benzene and a pyrazine ring, is an electron-deficient aromatic system. The two nitrogen atoms in the pyrazine ring exert a strong electron-withdrawing effect through induction and resonance, rendering the carbocyclic ring susceptible to nucleophilic attack under certain conditions. The bromine atom at the 5-position introduces a primary site for transition-metal-catalyzed cross-coupling reactions and potential nucleophilic aromatic substitution. The methyl groups at the 2- and 3-positions, being weakly electron-donating, have a minor electronic influence on the core but can offer steric hindrance.
Synthesis of this compound
The primary route to this compound involves the electrophilic bromination of the parent 2,3-dimethylquinoxaline. The use of N-bromosuccinimide (NBS) is a common and effective method for this transformation.[1][2]
Experimental Protocol: Bromination of 2,3-dimethylquinoxaline[1][2]
-
Materials: 2,3-dimethylquinoxaline, N-bromosuccinimide (NBS), carbon tetrachloride (CCl₄) or acetonitrile, benzoyl peroxide (initiator, optional).
-
Procedure:
-
To a solution of 2,3-dimethylquinoxaline in a suitable solvent (e.g., CCl₄), add N-bromosuccinimide (1.1 equivalents).
-
A radical initiator, such as benzoyl peroxide, can be added to facilitate the reaction.
-
The reaction mixture is refluxed for several hours, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.
-
The filtrate is washed with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by recrystallization to afford this compound.
-
Key Reactivity Sites and Potential Transformations
The primary sites of reactivity on this compound are the carbon-bromine bond and the electron-deficient quinoxaline ring.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond at the 5-position is the most prominent site for functionalization via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are foundational in modern drug discovery for the construction of complex molecular architectures.
The Suzuki-Miyaura coupling enables the formation of a new carbon-carbon bond by reacting the aryl bromide with an organoboron compound. This is a versatile method for introducing various aryl, heteroaryl, or alkyl groups at the 5-position.
Experimental Workflow: Suzuki-Miyaura Coupling
References
Theoretical Calculations on 5-Bromo-2,3-dimethylquinoxaline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational approaches applicable to the study of 5-Bromo-2,3-dimethylquinoxaline. While direct experimental and computational data for this specific molecule is limited in currently available public literature, this document extrapolates from established methodologies used for quinoxaline derivatives and other bromo-substituted aromatic compounds. The guide details the application of Density Functional Theory (DFT) for geometric optimization and the analysis of molecular properties. It serves as a foundational resource for researchers and scientists engaged in the computational modeling and drug development of quinoxaline-based compounds.
Introduction
Quinoxaline and its derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide range of biological activities.[1][2] These activities include potential applications as anticancer agents and adenosine receptor antagonists.[1][3] Computational chemistry and molecular modeling play a crucial role in understanding the structure-activity relationships (SAR) of these compounds, aiding in the design of novel therapeutic agents.[4][5]
Theoretical calculations, particularly those based on Density Functional Theory (DFT), provide valuable insights into the electronic structure, molecular geometry, and reactivity of molecules like this compound.[1][6] This guide outlines the standard computational protocols and expected theoretical data for this molecule, based on studies of similar structures.
Computational Methodology
The primary computational approach for studying quinoxaline derivatives involves Density Functional Theory (DFT).[1][6][7] This method offers a good balance between accuracy and computational cost for molecules of this size.
Geometric Optimization
The initial step in theoretical analysis is the optimization of the molecular geometry to find the most stable conformation (the structure with the minimum energy). This is typically performed using software packages like GAUSSIAN.[7]
Protocol:
-
Initial Structure Creation: The 3D structure of this compound is built using molecular modeling software (e.g., GaussView).
-
Optimization Calculation: The geometry is optimized using the B3LYP (Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional) method.[6]
-
Basis Set: A common and robust basis set for such calculations is 6-311++G(d,p).[7][8]
-
Convergence Criteria: The optimization is continued until the forces on the atoms are negligible and the energy has reached a minimum.
-
Frequency Analysis: A frequency calculation is then performed at the same level of theory to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies).
Calculation of Molecular Properties
Once the optimized geometry is obtained, various molecular properties can be calculated to understand the molecule's reactivity and electronic characteristics. These include:
-
Molecular Electrostatic Potential (MEP): The MEP map is a 3D visualization of the electrostatic potential on the electron density surface.[7][8] It helps in identifying the electrophilic and nucleophilic sites of the molecule.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining the electronic transition properties and reactivity of the molecule. The energy gap between HOMO and LUMO is an indicator of chemical stability.[1]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about the intramolecular interactions, charge distribution, and hybridization of the orbitals.[1]
Predicted Quantitative Data
Table 1: Predicted Geometrical Parameters
| Parameter | Predicted Value |
| Bond Lengths (Å) | |
| C-C (aromatic) | 1.38 - 1.42 |
| C-N | 1.33 - 1.37 |
| C-Br | ~ 1.90 |
| C-C (methyl) | ~ 1.52 |
| C-H (methyl) | ~ 1.09 |
| **Bond Angles (°) ** | |
| C-C-C (aromatic) | 118 - 122 |
| C-N-C | 116 - 119 |
| C-C-Br | ~ 120 |
| Dihedral Angles (°) | |
| Aromatic Ring | ~ 0 (Planar) |
Table 2: Predicted Electronic Properties
| Property | Predicted Value (eV) |
| HOMO Energy | -6.0 to -7.0 |
| LUMO Energy | -1.5 to -2.5 |
| HOMO-LUMO Gap | 4.0 to 5.0 |
| Ionization Potential | 6.0 to 7.0 |
| Electron Affinity | 1.5 to 2.5 |
Table 3: Predicted Thermodynamic Properties (at 298.15 K)
| Property | Predicted Value |
| Enthalpy (H) | Varies with calculation |
| Gibbs Free Energy (G) | Varies with calculation |
| Entropy (S) | Varies with calculation |
Visualizations
Computational Workflow
The following diagram illustrates the typical workflow for the theoretical analysis of a molecule like this compound.
Caption: A flowchart of the computational chemistry process.
Logical Relationship of Molecular Properties
This diagram shows the conceptual relationship between the calculated properties and their implications.
Caption: Relationship between geometry and electronic properties.
Conclusion
This technical guide has outlined a robust theoretical framework for the computational study of this compound. By employing Density Functional Theory with the B3LYP functional and the 6-311++G(d,p) basis set, researchers can obtain valuable insights into the geometric, electronic, and thermodynamic properties of this molecule. The provided protocols, predicted data tables, and workflow diagrams serve as a valuable starting point for further computational and experimental investigations, ultimately aiding in the rational design of new quinoxaline-based therapeutic agents.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Studies on some metal complexes of quinoxaline based unsymmetric ligand: Synthesis, spectral characterization, in vitro biological and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. scielo.br [scielo.br]
Methodological & Application
Synthesis of 5-Bromo-2,3-dimethylquinoxaline from o-Phenylenediamine: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of 5-Bromo-2,3-dimethylquinoxaline, a valuable heterocyclic compound with potential applications in medicinal chemistry and materials science. The synthesis is a two-step process commencing with the condensation of o-phenylenediamine with 2,3-butanedione (diacetyl) to yield 2,3-dimethylquinoxaline. This intermediate is subsequently brominated using N-bromosuccinimide (NBS) to afford the final product. Detailed experimental protocols for both steps are provided, along with a summary of quantitative data and a visual representation of the synthetic workflow.
Introduction
Quinoxaline derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in the field of drug discovery due to their diverse pharmacological activities, including antimicrobial, anticancer, and antiviral properties. The introduction of a bromine atom onto the quinoxaline scaffold can further modulate its biological activity and provide a handle for subsequent cross-coupling reactions, making this compound a key intermediate for the synthesis of more complex molecules. This application note outlines a reliable and efficient two-step synthesis route from readily available starting materials.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | Analytical Data |
| 2,3-Dimethylquinoxaline | C₁₀H₁₀N₂ | 158.20 | 92 | 104-109 | - |
| This compound | C₁₀H₉BrN₂ | 237.11 | ~40-60 (estimated) | Not Reported | MS (m/z): [M+H]⁺ expected around 237/239 |
Experimental Protocols
Step 1: Synthesis of 2,3-Dimethylquinoxaline
This procedure details the condensation reaction between o-phenylenediamine and 2,3-butanedione.
Materials:
-
o-Phenylenediamine
-
2,3-Butanedione (Diacetyl)
-
Methanol
-
Saccharin
-
Deionized Water
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus (Büchner funnel, filter paper)
Procedure:
-
To a round-bottom flask containing methanol (10 mL), add o-phenylenediamine (10 mmol, 1.08 g) and 2,3-butanedione (10 mmol, 0.86 g).
-
Add a catalytic amount of saccharin (0.5 mmol, 92 mg) to the mixture.
-
Stir the reaction mixture at room temperature (20°C) for approximately 10 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, pour the mixture into deionized water (10 mL).
-
A solid precipitate of 2,3-dimethylquinoxaline will form. Collect the solid by vacuum filtration.
-
Wash the solid with a small amount of cold deionized water and dry it thoroughly.
-
The expected yield of 2,3-dimethylquinoxaline is approximately 92%.[1]
Step 2: Synthesis of this compound
This protocol describes the electrophilic bromination of the intermediate, 2,3-dimethylquinoxaline, using N-bromosuccinimide.
Materials:
-
2,3-Dimethylquinoxaline
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous sodium sulfate
-
Filtration apparatus
Procedure:
-
Dissolve 2,3-dimethylquinoxaline (1 mmol, 158 mg) in acetonitrile (10 mL) in a round-bottom flask.
-
Add N-bromosuccinimide (NBS) (1.1 mmol, 196 mg) to the solution.
-
Heat the reaction mixture to 60°C and stir for 16 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Dilute the residue with ethyl acetate (20 mL) and wash with saturated brine solution (2 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude this compound can be further purified by column chromatography on silica gel. The estimated yield is in the range of 40-60%, based on similar reactions.[2]
Mandatory Visualization
Caption: Synthetic pathway for this compound.
This application note provides a clear and concise guide for the synthesis of this compound. The protocols are based on established literature procedures and offer a reliable method for obtaining this valuable compound for further research and development.
References
Application Notes and Protocols for Suzuki Coupling Reactions with 5-Bromo-2,3-dimethylquinoxaline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This powerful palladium-catalyzed reaction has found extensive application in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that exhibit a wide range of biological activities, making them attractive scaffolds in drug discovery. The functionalization of the quinoxaline core, particularly through the introduction of aryl or heteroaryl substituents, is a key strategy for modulating their pharmacological properties. This document provides detailed application notes and protocols for the Suzuki coupling reaction of 5-Bromo-2,3-dimethylquinoxaline with various arylboronic acids, offering a versatile route to novel 5-aryl-2,3-dimethylquinoxaline derivatives.
General Reaction Scheme
The Suzuki coupling reaction of this compound proceeds via a palladium-catalyzed cross-coupling with an arylboronic acid in the presence of a base. The general reaction is depicted below:
Figure 1: General scheme of the Suzuki coupling reaction of this compound.
Experimental Protocols
Based on established methodologies for the Suzuki coupling of halo-quinoxalines, the following protocols can be applied for the reaction of this compound.[4]
Protocol 1: General Procedure for the Synthesis of 5-Aryl-2,3-dimethylquinoxalines
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, etc.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., THF, 1,4-dioxane, DMF/water)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv).
-
Add the desired arylboronic acid (1.2 - 1.5 mmol, 1.2 - 1.5 equiv).
-
Add the palladium catalyst (0.02 - 0.05 mmol, 2-5 mol%).
-
Add the base (2.0 - 3.0 mmol, 2.0 - 3.0 equiv).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent (5-10 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 5-aryl-2,3-dimethylquinoxaline.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the Suzuki coupling of a related substrate, 2,6-dichloroquinoxaline, which can be used as a starting point for optimizing the reaction of this compound.[4]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Tolylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | THF | 90 | 8 | 77 |
| 2 | 4-Tolylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | THF | 90 | 8 | 75 |
| 3 | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | THF | 90 | 8 | 90 |
| 4 | 2,4,6-Trimethylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | THF | 90 | 8 | 96 |
| 5 | 2-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | THF | 90 | 8 | 72 |
| 6 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | THF | 90 | 8 | 63 |
| 7 | 2-Thienylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | THF | 90 | 8 | 45 |
| 8 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | THF | 90 | 8 | 62 |
Table 1: Reaction conditions and yields for the regioselective Suzuki-Miyaura cross-coupling of 2,6-dichloroquinoxaline with various arylboronic acids. This data can serve as a guide for the reaction of this compound.[4]
Visualizations
Suzuki Coupling Catalytic Cycle
The mechanism of the Suzuki-Miyaura cross-coupling reaction is a well-established catalytic cycle involving a palladium(0) species.[1][2]
References
Application Notes and Protocols: 5-Bromo-2,3-dimethylquinoxaline in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. The fusion of a benzene ring with a pyrazine ring forms the core quinoxaline scaffold, which serves as a versatile template for the design and synthesis of novel therapeutic agents. The introduction of various substituents onto this scaffold allows for the fine-tuning of their pharmacological properties. Among these, halogenated derivatives, particularly bromo-substituted quinoxalines, have demonstrated significant potential in several therapeutic areas. This document focuses on the applications of a specific derivative, 5-Bromo-2,3-dimethylquinoxaline, and its related compounds in medicinal chemistry, providing insights into its synthesis, biological activities, and potential as a lead compound for drug discovery.
Synthesis of this compound and Derivatives
The synthesis of this compound can be achieved through the condensation of a substituted o-phenylenediamine with a 1,2-dicarbonyl compound. A plausible synthetic route is outlined below.
General Synthetic Workflow
Caption: General synthetic scheme for this compound and its derivatives.
Experimental Protocol: Synthesis of this compound
This protocol is a representative method based on general procedures for quinoxaline synthesis.
Materials:
-
3-Bromo-1,2-phenylenediamine
-
2,3-Butanedione (Diacetyl)
-
Ethanol
-
Glacial Acetic Acid
-
Distilled water
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
In a round-bottom flask, dissolve 3-Bromo-1,2-phenylenediamine (1 equivalent) in ethanol.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
To this stirring solution, add 2,3-Butanedione (1.1 equivalents) dropwise at room temperature.
-
Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Filter the precipitate, wash with cold water, and then with a dilute solution of sodium bicarbonate to neutralize any remaining acid.
-
Dry the crude product under vacuum.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure this compound.
-
Characterize the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Applications in Medicinal Chemistry
While specific data for this compound is limited in publicly available literature, the broader class of bromo-quinoxaline derivatives has shown significant promise in several therapeutic areas. The bromine atom at the 5-position serves as a useful handle for further chemical modifications, allowing for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies.
Anticancer Activity
Quinoxaline derivatives are well-established as potent anticancer agents, acting through various mechanisms, including kinase inhibition, DNA intercalation, and induction of apoptosis. Bromo-substituted quinoxalines have been reported to exhibit significant cytotoxic activity against a range of cancer cell lines.
Quantitative Data on Anticancer Activity of Bromo-Quinoxaline Derivatives:
| Compound/Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Bisquinoxaline derivatives | MCF-7 (Breast) | 2.6 - 20 | [1] |
| HT-29 (Colon) | >50 | [1] | |
| Quinoxaline-bisarylurea | HCT116 (Colon) | 4.4 | [2] |
| MCF-7 (Breast) | 5.3 | [2] | |
| (Quinoxalin-2-yl)benzene sulphonamide | HepG2 (Liver) | Not specified as IC₅₀ | [2] |
Signaling Pathway Implication (Kinase Inhibition):
Many quinoxaline derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis.
References
Application Notes and Protocols for 5-Bromo-2,3-dimethylquinoxaline as a Building Block in Organic Synthesis
Therefore, this document provides a detailed guide on the applications and protocols for closely related and well-documented bromoquinoxaline derivatives . The methodologies and principles outlined here are highly relevant and adaptable for a researcher interested in utilizing 5-Bromo-2,3-dimethylquinoxaline, as the reactivity is expected to be analogous. The provided protocols are based on established reactions for other bromoquinoxalines and serve as a practical starting point for experimental design.
Introduction to Bromoquinoxalines in Organic Synthesis
Bromoquinoxalines are versatile heterocyclic building blocks in organic synthesis, primarily due to the reactivity of the carbon-bromine bond. This functionality allows for the introduction of a wide array of substituents onto the quinoxaline scaffold through various cross-coupling reactions and nucleophilic substitutions. The quinoxaline core itself is a prominent pharmacophore found in numerous biologically active compounds, exhibiting anticancer, antimicrobial, and antiviral properties. Consequently, the derivatization of bromoquinoxalines is a key strategy in the discovery of novel therapeutic agents.
Key Synthetic Applications of Bromoquinoxalines
The bromine atom on the quinoxaline ring serves as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds. The most common and powerful transformations include:
-
Palladium-Catalyzed Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl, heteroaryl, or vinyl boronic acids/esters.
-
Heck-Mizoroki Reaction: For the arylation or vinylation of alkenes.
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.
-
-
Nucleophilic Aromatic Substitution (SNAr): For the introduction of nucleophiles, particularly when the quinoxaline ring is activated by electron-withdrawing groups.
These reactions enable the synthesis of complex molecules with diverse functionalities and potential biological activities.
Experimental Protocols
The following are detailed, representative protocols for key reactions involving bromoquinoxaline derivatives. These can be adapted for this compound with appropriate optimization of reaction conditions.
Suzuki-Miyaura Cross-Coupling of Bromoquinoxalines
The Suzuki-Miyaura reaction is a robust method for the synthesis of biaryl and vinyl-substituted quinoxalines.
General Reaction Scheme:
Caption: Suzuki-Miyaura coupling of a bromoquinoxaline.
Experimental Protocol (Adapted from literature on analogous compounds):
-
To an oven-dried Schlenk tube, add the bromoquinoxaline (1.0 mmol), the corresponding boronic acid or boronic ester (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and a base such as K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O 4:1, 5 mL).
-
Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with water (10 mL).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Quantitative Data for Analogous Suzuki-Miyaura Reactions:
| Aryl Halide | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Bromo-3-methylquinoxaline | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85 |
| 6-Bromoquinoxaline | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane | 100 | 8 | 92 |
| 5-Bromo-2,3-diphenylquinoxaline | Naphthalene-1-boronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O | 110 | 16 | 78 |
Heck-Mizoroki Reaction of Bromoquinoxalines
The Heck reaction allows for the introduction of alkenyl groups onto the quinoxaline core.
General Reaction Scheme:
Caption: Heck-Mizoroki reaction of a bromoquinoxaline.
Experimental Protocol (Adapted from literature on analogous compounds):
-
In a sealed tube, combine the bromoquinoxaline (1.0 mmol), the alkene (1.5 mmol), a palladium catalyst such as Pd(OAc)₂ (0.02 mmol, 2 mol%), a phosphine ligand such as P(o-tolyl)₃ (0.04 mmol, 4 mol%), and a base such as triethylamine (Et₃N, 2.0 mmol).
-
Add a suitable solvent, such as N,N-dimethylformamide (DMF) or acetonitrile (5 mL).
-
Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the alkenylated quinoxaline.
Quantitative Data for Analogous Heck Reactions:
| Aryl Halide | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 6-Bromo-2,3-diphenylquinoxaline | Styrene | Pd(OAc)₂ (2) | Et₃N | DMF | 120 | 24 | 75 |
| 2-Bromoquinoxaline | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | K₂CO₃ | Acetonitrile | 100 | 18 | 88 |
| 7-Bromo-2,3-dimethylquinoxaline | Methyl vinyl ketone | Pd(PPh₃)₄ (5) | NaOAc | DMA | 110 | 16 | 65 |
Sonogashira Coupling of Bromoquinoxalines
The Sonogashira coupling is an effective method for synthesizing alkynyl-substituted quinoxalines.
General Reaction Scheme:
Caption: Sonogashira coupling of a bromoquinoxaline.
Experimental Protocol (Adapted from literature on analogous compounds):
-
To a Schlenk flask, add the bromoquinoxaline (1.0 mmol), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and a copper(I) co-catalyst such as CuI (0.06 mmol, 6 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add a degassed solvent, typically an amine base like triethylamine or a mixture such as THF/Et₃N (4:1, 5 mL).
-
Add the terminal alkyne (1.2 mmol) via syringe.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitored by TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., dichloromethane) and wash with aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Quantitative Data for Analogous Sonogashira Couplings:
| Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 6-Bromoquinoxaline | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (6) | Et₃N | THF | 25 | 6 | 95 |
| 2-Bromo-3-phenylquinoxaline | 1-Hexyne | Pd(PPh₃)₄ (5) | CuI (10) | Diisopropylamine | DMF | 50 | 12 | 82 |
| 5-Bromo-2,3-diphenylquinoxaline | Trimethylsilylacetylene | Pd(OAc)₂/XPhos (2) | CuI (4) | Cs₂CO₃ | Dioxane | 60 | 8 | 89 |
Biological Significance and Signaling Pathways
Derivatives of quinoxaline have been extensively studied for their potential as therapeutic agents. The functionalization of the quinoxaline scaffold, often through reactions of bromo-intermediates, has led to the discovery of compounds with significant biological activity.
Example of a Signaling Pathway Targeted by Quinoxaline Derivatives:
Many quinoxaline derivatives have been identified as inhibitors of various protein kinases, which are key components of cellular signaling pathways that are often dysregulated in diseases like cancer. For instance, some quinoxaline-based compounds are known to inhibit receptor tyrosine kinases (RTKs) such as VEGFR and EGFR, or intracellular kinases like BRAF and MEK in the MAPK/ERK pathway.
Caption: Inhibition of the MAPK/ERK signaling pathway by quinoxaline kinase inhibitors.
This diagram illustrates how synthetically derived quinoxalines can act as inhibitors at different points in a critical cancer-related signaling pathway, thereby preventing downstream effects like cell proliferation and survival. The ability to easily diversify the quinoxaline core using the bromo- intermediate as a building block is crucial for structure-activity relationship (SAR) studies to optimize the potency and selectivity of these inhibitors.
Application Notes and Protocols: 5-Bromo-2,3-dimethylquinoxaline in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 5-Bromo-2,3-dimethylquinoxaline as a versatile building block for the construction of diverse heterocyclic frameworks. The protocols detailed herein focus on palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern medicinal chemistry and materials science.
Introduction
This compound is a key intermediate for the synthesis of a wide array of novel heterocyclic compounds. The presence of a bromine atom at the 5-position of the quinoxaline ring system allows for facile functionalization through various cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. These reactions enable the introduction of diverse aryl, alkynyl, and amino moieties, respectively, leading to the generation of libraries of compounds with potential applications in drug discovery and materials science. Quinoxaline derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and antimalarial properties.
Synthetic Applications and Protocols
This section details the experimental protocols for the application of this compound in key cross-coupling reactions.
Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-2,3-dimethylquinoxalines
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, enabling the synthesis of biaryl and heteroaryl-aryl structures.
Reaction Scheme:
Application Notes and Protocols for the Catalytic Cross-Coupling of 5-Bromo-2,3-dimethylquinoxaline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the palladium-catalyzed cross-coupling reactions of 5-Bromo-2,3-dimethylquinoxaline. The resulting 5-substituted-2,3-dimethylquinoxaline derivatives are of significant interest in medicinal chemistry, exhibiting a range of biological activities, including potential as anticancer agents through the inhibition of pathways such as VEGFR-2 signaling and topoisomerase II.
Introduction to Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a powerful class of chemical transformations that enable the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in modern organic synthesis, particularly in the pharmaceutical industry, for the construction of complex molecular architectures from simple precursors. For the functionalization of this compound, several key cross-coupling reactions are applicable, including the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. Each of these methods allows for the introduction of a specific functional group at the 5-position of the quinoxaline core, leading to a diverse range of novel compounds with potential therapeutic applications.
Experimental Protocols and Data
While specific experimental data for the catalytic cross-coupling of this compound is not extensively available in the public domain, the following protocols are based on established methodologies for structurally similar bromo-aza-heterocyclic compounds and provide a strong starting point for reaction optimization.
Sonogashira Coupling: Synthesis of 5-Alkynyl-2,3-dimethylquinoxalines
The Sonogashira coupling is a reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2]
General Protocol:
A mixture of 2-(4-bromophenyl)quinoxaline (1 equivalent), a terminal alkyne (1.5 equivalents), PdCl₂(PPh₃)₂ (0.02 equivalents), and CuI (0.1 equivalents) in a suitable solvent such as DMF is treated with a base like triethylamine (2 equivalents). The reaction mixture is then stirred at an elevated temperature until the starting material is consumed. After cooling to room temperature, the mixture is worked up by adding water and extracting with an organic solvent. The combined organic layers are dried and concentrated under reduced pressure, and the crude product is purified by column chromatography.
Table 1: Representative Conditions and Yields for Sonogashira Coupling of a Bromo-Quinoxaline Derivative
| Entry | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 12 | 85 |
| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 12 | 72 |
| 3 | Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 12 | 68 |
Data is adapted from similar quinoxaline systems and should be considered as a starting point for optimization.
Suzuki Coupling: Synthesis of 5-Aryl-2,3-dimethylquinoxalines
The Suzuki coupling reaction is a versatile method for the formation of C-C bonds by reacting an organoboron compound with an organohalide.[3]
General Protocol:
To a solution of this compound (1 equivalent) and an arylboronic acid (1.2 equivalents) in a solvent mixture such as 1,4-dioxane and water, a palladium catalyst like Pd(PPh₃)₄ (0.05 equivalents) and a base such as K₂CO₃ (2 equivalents) are added. The reaction mixture is heated to reflux and stirred until completion. After cooling, the mixture is partitioned between water and an organic solvent. The organic layer is separated, dried, and concentrated. The crude product is then purified by chromatography.
Table 2: Representative Conditions and Yields for Suzuki Coupling of Bromo-Aza-Heterocycles
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DME | 85 | 8 | 88 |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 110 | 16 | 85 |
Data is based on analogous heterocyclic systems and may require optimization for this compound.
Heck Reaction: Synthesis of 5-Alkenyl-2,3-dimethylquinoxalines
The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene.[4][5]
General Protocol:
A mixture of this compound (1 equivalent), an alkene such as styrene (1.5 equivalents), a palladium source like Pd(OAc)₂ (0.02 equivalents), a phosphine ligand (e.g., P(o-tolyl)₃, 0.04 equivalents), and a base like triethylamine (2 equivalents) in a polar aprotic solvent such as DMF is heated in a sealed tube. After the reaction is complete, the mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The product is purified by column chromatography.
Table 3: Representative Conditions and Yields for Heck Reaction of Bromoarenes
| Entry | Alkene | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | DMF | 100 | 24 | 80 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMA | 120 | 18 | 85 |
| 3 | Cyclohexene | PdCl₂(PPh₃)₂ | NaOAc | NMP | 130 | 24 | 75 |
Data is generalized from Heck reactions on various bromoarenes and should be optimized for the specific substrate.
Buchwald-Hartwig Amination: Synthesis of 5-Amino-2,3-dimethylquinoxalines
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[6][7]
General Protocol:
In an inert atmosphere, a mixture of this compound (1 equivalent), an amine (e.g., morpholine, 1.2 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equivalents), a suitable phosphine ligand (e.g., Xantphos, 0.04 equivalents), and a strong base (e.g., NaOt-Bu, 1.4 equivalents) is suspended in an anhydrous, deoxygenated solvent like toluene. The mixture is heated with stirring for the specified time. After completion, the reaction is quenched, and the product is extracted and purified by chromatography.
Table 4: Representative Conditions and Yields for Buchwald-Hartwig Amination of Bromo-Heterocycles
| Entry | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ / Xantphos | NaOt-Bu | Toluene | 110 | 16 | 88 |
| 2 | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 100 | 20 | 82 |
| 3 | Benzylamine | PdCl₂(dppf) | K₃PO₄ | THF | 80 | 18 | 85 |
Data is based on analogous heterocyclic systems and will likely require optimization.
Experimental and Catalytic Cycle Workflows
The following diagrams illustrate the general experimental workflow for palladium-catalyzed cross-coupling reactions and the catalytic cycles for each of the discussed transformations.
Caption: General experimental workflow for catalytic cross-coupling.
Caption: Catalytic cycle of the Suzuki coupling reaction.[8]
Caption: Catalytic cycle of the Heck reaction.[9]
Caption: Catalytic cycles of the Sonogashira coupling reaction.[1]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.[10]
Applications in Drug Development
Quinoxaline derivatives are a prominent class of heterocyclic compounds with a wide range of biological activities, making them attractive scaffolds for drug discovery.[11][12] The functionalization of the quinoxaline core at the 5-position through cross-coupling reactions can lead to the development of potent and selective inhibitors of various biological targets implicated in cancer and other diseases.
Inhibition of VEGFR-2 Signaling Pathway
The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[13][14] Several quinoxaline derivatives have been identified as potent inhibitors of VEGFR-2 kinase activity.[11] By blocking the ATP binding site of the receptor, these compounds can inhibit the downstream signaling cascade, leading to a reduction in endothelial cell proliferation, migration, and survival, ultimately suppressing tumor angiogenesis.
Caption: Inhibition of the VEGFR-2 signaling pathway by quinoxaline derivatives.[11][13][14]
Inhibition of Topoisomerase II
Topoisomerase II is an essential enzyme involved in managing DNA topology during replication, transcription, and chromosome segregation.[1][9] It functions by creating transient double-strand breaks in the DNA to allow for strand passage, and then re-ligating the breaks. Certain anticancer drugs, and potentially novel quinoxaline derivatives, can act as topoisomerase II inhibitors. These compounds stabilize the covalent complex between the enzyme and the cleaved DNA, preventing the re-ligation step. This leads to an accumulation of DNA double-strand breaks, which triggers apoptosis and cell death in rapidly dividing cancer cells.[15]
Caption: Mechanism of Topoisomerase II inhibition by quinoxaline derivatives.[9][15]
Conclusion
The catalytic cross-coupling of this compound offers a versatile platform for the synthesis of a diverse library of novel compounds. The Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions provide efficient means to introduce aryl, alkenyl, alkynyl, and amino functionalities, respectively. The resulting 5-substituted-2,3-dimethylquinoxalines are promising scaffolds for the development of new therapeutic agents, particularly in the field of oncology, due to their potential to inhibit key signaling pathways such as VEGFR-2 and enzymes like topoisomerase II. The provided protocols and data serve as a valuable resource for researchers in their efforts to synthesize and evaluate these promising compounds. Further optimization of the reaction conditions for each specific coupling partner is encouraged to achieve the best possible outcomes.
References
- 1. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. portlandpress.com [portlandpress.com]
- 9. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ias.ac.in [ias.ac.in]
- 11. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 12. DNA Topoisomerases: As target for anti-cancer drugs - Indian J Pharm Pharmacol [ijpp.org.in]
- 13. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Functionalization of the C-Br Bond in 5-Bromo-2,3-dimethylquinoxaline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the functionalization of the C-Br bond in 5-Bromo-2,3-dimethylquinoxaline, a key intermediate in the synthesis of various biologically active compounds. The following sections describe palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, offering versatile methods for the introduction of aryl, alkynyl, and amino moieties at the 5-position of the quinoxaline core.
Introduction
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties. The functionalization of the quinoxaline scaffold is a critical step in the development of new therapeutic agents. This compound serves as a versatile building block, where the C-Br bond can be readily transformed through various cross-coupling reactions. This document outlines detailed experimental procedures for three key transformations, providing a foundation for the synthesis of diverse libraries of 5-substituted-2,3-dimethylquinoxaline analogs for drug discovery and development.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The following protocols are adapted from established procedures for similar substrates and are expected to be applicable to this compound.
Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-2,3-dimethylquinoxalines
The Suzuki-Miyaura coupling enables the formation of a C-C bond between an organohalide and an organoboron compound.[1][2] This reaction is widely used for the synthesis of biaryl compounds.
Experimental Protocol:
A mixture of this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%) or PdCl₂(dppf) (0.05 mmol, 5 mol%), and a base like K₂CO₃ (2.0 mmol) or Cs₂CO₃ (2.0 mmol) is placed in a reaction vessel.[3] A suitable solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL), is added. The vessel is sealed and the mixture is degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for 4 to 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 5-aryl-2,3-dimethylquinoxaline.
Quantitative Data (for a related 5-bromoindole derivative): [3]
| Arylboronic Acid | Product | Yield (%) |
| Phenylboronic acid | 5-Phenyl-spiro[indole-piperidine] | 85 |
| 4-Methylphenylboronic acid | 5-(4-Methylphenyl)-spiro[indole-piperidine] | 92 |
| 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-spiro[indole-piperidine] | 88 |
| Naphthalene-2-boronic acid | 5-(Naphthalen-2-yl)-spiro[indole-piperidine] | 97 |
Note: The yields presented are for the Suzuki-Miyaura coupling of a 5-bromo-spiro[indole-piperidine] derivative and may vary for this compound.
Figure 1: General catalytic cycle for the Suzuki-Miyaura coupling.
Sonogashira Coupling: Synthesis of 5-Alkynyl-2,3-dimethylquinoxalines
The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynes.[4][5][6]
Experimental Protocol:
To a solution of this compound (1.0 mmol) and a terminal alkyne (1.2-1.5 mmol) in a suitable solvent such as DMF or a mixture of THF and triethylamine (e.g., 5 mL), a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%) and a copper(I) co-catalyst such as CuI (0.04 mmol, 4 mol%) are added.[7][8] An amine base, typically triethylamine or diisopropylamine, is used both as a solvent component and a base. The reaction mixture is degassed and stirred under an inert atmosphere at room temperature or elevated temperatures (e.g., 40-100 °C) for 2 to 24 hours. The reaction progress is monitored by TLC or LC-MS. After completion, the reaction mixture is diluted with an organic solvent, and the resulting precipitate (if any) is filtered off. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield the 5-alkynyl-2,3-dimethylquinoxaline.
Quantitative Data (for a related 6,7-dibromoquinoline-5,8-dione): [9]
| Terminal Alkyne | Product | Yield (%) |
| Phenylacetylene | 6,7-Bis(phenylethynyl)quinoline-5,8-dione | 75 |
| 1-Hexyne | 6,7-Bis(hex-1-yn-1-yl)quinoline-5,8-dione | 68 |
| (Trimethylsilyl)acetylene | 6,7-Bis((trimethylsilyl)ethynyl)quinoline-5,8-dione | 82 |
Note: The yields presented are for the double Sonogashira coupling on a dibromoquinoline derivative and will likely differ for the mono-alkynylation of this compound.
Figure 2: General catalytic cycle for the Sonogashira coupling.
Buchwald-Hartwig Amination: Synthesis of 5-Amino-2,3-dimethylquinoxalines
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds by coupling an amine with an aryl halide.[10][11]
Experimental Protocol:
In a glovebox or under an inert atmosphere, a reaction tube is charged with this compound (1.0 mmol), an amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 mmol), a suitable phosphine ligand (e.g., Xantphos or BINAP, 0.02-0.10 mmol), and a base such as sodium tert-butoxide (NaOtBu, 1.4 mmol) or cesium carbonate (Cs₂CO₃, 2.0 mmol).[12][13] A dry, degassed solvent like toluene or 1,4-dioxane (5 mL) is added. The tube is sealed and the mixture is heated with stirring at a temperature ranging from 80 to 120 °C for 12 to 24 hours. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography to afford the desired 5-amino-2,3-dimethylquinoxaline derivative.
Quantitative Data (for related 5-amino-1,2,3-triazole derivatives): [14][15]
| Amine | Product | Yield (%) |
| Aniline | 5-(Phenylamino)-1,2,3-triazole derivative | 88 |
| 4-Methoxyaniline | 5-((4-Methoxyphenyl)amino)-1,2,3-triazole derivative | 92 |
| Morpholine | 5-Morpholino-1,2,3-triazole derivative | 75 |
Note: The yields presented are for the Buchwald-Hartwig amination of a 5-halo-1,2,3-triazole derivative and may differ for this compound.
Figure 3: General catalytic cycle for the Buchwald-Hartwig amination.
Experimental Workflow
The general workflow for the functionalization of this compound via palladium-catalyzed cross-coupling reactions is outlined below.
Figure 4: A generalized workflow for the cross-coupling reactions.
Safety Precautions
-
All reactions should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Palladium catalysts and phosphine ligands can be air- and moisture-sensitive; handle them under an inert atmosphere where necessary.
-
Organic solvents are flammable and should be handled with care, away from ignition sources.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The protocols described in these application notes provide a comprehensive guide for the functionalization of the C-Br bond in this compound. By employing Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, researchers can access a wide array of novel quinoxaline derivatives. These methods are essential for the exploration of the chemical space around the quinoxaline scaffold, which is crucial for the development of new and effective therapeutic agents. The provided workflows and reaction pathways serve as a valuable resource for scientists engaged in medicinal chemistry and drug discovery.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 3. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. scribd.com [scribd.com]
- 8. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 9. Bot Verification [ajouronline.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction [mdpi.com]
- 15. Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide-Nitrile Cycloaddition Followed by Buchwald-Hartwig Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Bromo-2,3-dimethylquinoxaline in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2,3-dimethylquinoxaline is a heterocyclic organic compound that holds significant promise as a versatile building block in the field of materials science. Its unique molecular architecture, featuring a quinoxaline core, methyl substituents, and a reactive bromine atom, makes it an attractive precursor for the synthesis of advanced functional materials. The electron-deficient nature of the quinoxaline ring system, coupled with the potential for functionalization at the bromine position, allows for the precise tuning of electronic and photophysical properties. This makes materials derived from this compound suitable for a range of applications, particularly in organic electronics.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of novel organic materials.
Key Applications in Materials Science
The primary application of this compound in materials science is as a key intermediate for the synthesis of larger, more complex organic molecules and conjugated polymers. The bromine atom serves as a versatile handle for various cross-coupling reactions, enabling the introduction of a wide array of functional groups and the extension of the conjugated system.
Potential applications for materials derived from this compound include:
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Organic Light-Emitting Diodes (OLEDs): Quinoxaline derivatives are known for their excellent electron-transporting properties, making them suitable for use as electron transport layer (ETL) materials or as hosts for phosphorescent emitters in OLEDs. The ability to functionalize the core via the bromo group allows for the tuning of energy levels and morphology to optimize device performance.
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Organic Field-Effect Transistors (OFETs): As components of donor-acceptor (D-A) conjugated polymers, quinoxaline units can act as the electron-accepting moiety. The resulting polymers can exhibit ambipolar or n-type semiconductor behavior, crucial for the fabrication of organic thin-film transistors.
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Organic Solar Cells (OSCs): In bulk heterojunction solar cells, quinoxaline-based polymers can function as either the donor or acceptor material. The tunable electronic properties allow for the optimization of the material's absorption spectrum and energy levels to match those of the corresponding donor/acceptor, maximizing device efficiency.
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Fluorescent Probes and Sensors: The inherent fluorescence of some quinoxaline derivatives can be modulated by the introduction of specific functional groups. This allows for the design of chemosensors that exhibit changes in their optical properties upon interaction with specific analytes.
Data Presentation: Properties of Related Quinoxaline-Based Materials
While specific quantitative data for materials directly synthesized from this compound is not extensively available in the public domain, the following table summarizes the typical performance metrics of various functionalized quinoxaline derivatives in organic electronic devices to provide a comparative context.
| Material Class | Application | Key Performance Metrics | Reference Compound Example |
| Small Molecule | OLED (Electron Transport Layer) | Electron Mobility: 10⁻⁴ - 10⁻³ cm²/Vs | 2,3-Diphenylquinoxaline |
| Polymer | OFET (n-type semiconductor) | Electron Mobility: up to 0.1 cm²/Vs; On/Off Ratio: > 10⁵ | Poly[2,6-(4,8-bis(2-ethylhexyloxy)benzo[1,2-b:4,5-b']dithiophene)-alt-5,8-(2,3-dihexylquinoxaline)] |
| Polymer | Organic Solar Cell (Acceptor) | Power Conversion Efficiency (PCE): 2-8% | P(NDI2OD-T2) - Naphthalenediimide-based polymer with quinoxaline units |
| Small Molecule | OLED (Host for Phosphorescent Emitter) | External Quantum Efficiency (EQE): > 20% | 2,3-Bis(4-(diphenylamino)phenyl)quinoxaline |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Protocol 1: Synthesis of a Novel Donor-Acceptor Small Molecule via Suzuki Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki cross-coupling reaction between this compound and an arylboronic acid. This reaction is fundamental for creating new organic molecules with tailored electronic properties.
Materials:
-
This compound
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Arylboronic acid (e.g., 4-(diphenylamino)phenylboronic acid)
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Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Toluene (anhydrous)
-
Water (degassed)
-
Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and the phosphine ligand (0.04 mmol, 4 mol%).
-
Addition of Base and Solvents: Add potassium carbonate (3.0 mmol) to the flask. Then, add anhydrous toluene (20 mL) and degassed water (5 mL).
-
Reaction: Stir the mixture vigorously and heat to reflux (approximately 110 °C) for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it with water (3 x 20 mL) and brine (1 x 20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Polymerization via Stille Coupling to Form a Conjugated Polymer
This protocol outlines a general method for the Stille cross-coupling polymerization of a dibromo-quinoxaline derivative (which can be synthesized from this compound) with a distannyl comonomer to produce a donor-acceptor conjugated polymer.
Materials:
-
5,8-Dibromo-2,3-dimethylquinoxaline (or a similar dibrominated derivative)
-
Distannyl comonomer (e.g., 2,5-bis(trimethylstannyl)thiophene)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Anhydrous chlorobenzene or toluene
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the dibromo-quinoxaline monomer (1.0 mmol) and the distannyl comonomer (1.0 mmol) in anhydrous chlorobenzene (10 mL).
-
Catalyst Addition: In a separate flask, prepare the catalyst solution by dissolving Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and P(o-tol)₃ (0.06 mmol, 6 mol%) in anhydrous chlorobenzene (2 mL).
-
Polymerization: Add the catalyst solution to the monomer solution. Heat the reaction mixture to 100-120 °C and stir for 48-72 hours.
-
Precipitation and Purification: Cool the reaction mixture to room temperature. Precipitate the polymer by slowly adding the solution to a large volume of methanol. Collect the polymer by filtration.
-
Further Purification: Purify the polymer by Soxhlet extraction with methanol, acetone, and hexane to remove oligomers and catalyst residues. Finally, extract the polymer with chloroform or another suitable solvent.
-
Isolation: Precipitate the purified polymer from the chloroform solution into methanol. Collect the final polymer by filtration and dry it under vacuum.
-
Characterization: Characterize the polymer's molecular weight and polydispersity by gel permeation chromatography (GPC). Analyze its optical and electrochemical properties using UV-Vis spectroscopy and cyclic voltammetry.
Mandatory Visualizations
Synthesis Workflow Diagram
Caption: Synthetic utility of this compound.
Logical Relationship for Material Design
Caption: Structure-property relationships in material design.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-2,3-dimethylquinoxaline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-Bromo-2,3-dimethylquinoxaline synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and direct method for synthesizing this compound is the condensation reaction between 4-bromo-1,2-phenylenediamine and diacetyl (2,3-butanedione). This reaction can be performed with or without a catalyst.
Q2: What are some common issues that lead to low yields in this synthesis?
Low yields can often be attributed to several factors:
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Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, suboptimal temperature, or inadequate mixing.
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Side reactions: The formation of undesired byproducts can consume starting materials and complicate purification.
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Suboptimal reaction conditions: The choice of solvent and catalyst can significantly impact the reaction rate and overall yield.
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Purification losses: The product may be lost during workup and purification steps.
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Purity of starting materials: Impurities in the 4-bromo-1,2-phenylenediamine or diacetyl can interfere with the reaction.
Q3: How can I improve the yield of my reaction?
Several strategies can be employed to enhance the yield:
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Catalyst selection: Employing a catalyst can significantly increase the reaction rate and yield. Modern catalysts such as cerium (IV) ammonium nitrate (CAN) or solid-supported acids have shown high efficacy in quinoxaline synthesis.
-
Optimization of reaction conditions: Systematically adjusting the temperature, reaction time, and solvent can help identify the optimal conditions for your specific setup.
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Use of high-purity starting materials: Ensure the 4-bromo-1,2-phenylenediamine and diacetyl are of high purity to minimize side reactions.
-
Inert atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the diamine starting material.
Q4: What is the expected yield for the synthesis of this compound?
The yield can vary significantly depending on the chosen method. Uncatalyzed reactions or those using traditional acid catalysts like acetic acid may result in moderate yields. For the closely related 6-bromoquinoxaline, yields of 50-51% have been reported using N-bromosuccinimide in acetic acid or DMF.[1] Modern catalytic methods, however, often report high to excellent yields (80-98%) for the synthesis of various quinoxaline derivatives. While specific data for this compound is limited, these advanced methods are expected to provide significantly improved yields compared to traditional approaches.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive starting materials | Verify the purity and integrity of 4-bromo-1,2-phenylenediamine and diacetyl. The diamine can oxidize over time. |
| Insufficient reaction temperature | Gradually increase the reaction temperature while monitoring the reaction progress by TLC. For uncatalyzed reactions, refluxing in a suitable solvent like ethanol or acetic acid is common. | |
| Inefficient catalyst | If using a catalyst, ensure it is active. Some solid catalysts may require activation. Consider switching to a more efficient catalyst (see Table 1). | |
| Presence of Multiple Spots on TLC (Impurity Formation) | Oxidation of 4-bromo-1,2-phenylenediamine | Perform the reaction under an inert atmosphere (N2 or Ar). |
| Self-condensation of diacetyl | Add the diacetyl dropwise to the solution of the diamine to maintain a low concentration of the dicarbonyl compound. | |
| Formation of polymeric byproducts | This can occur with prolonged heating. Optimize the reaction time by monitoring the reaction progress closely with TLC. | |
| Difficulty in Product Isolation/Purification | Product is an oil or does not crystallize easily | Attempt purification by column chromatography on silica gel. If the product is an oil, try triturating with a non-polar solvent like hexane to induce crystallization. |
| Product is contaminated with starting materials | Improve the purification method. Recrystallization from a suitable solvent (e.g., ethanol, methanol) is often effective. Ensure the reaction has gone to completion to minimize unreacted starting materials. | |
| Product is colored | While this compound is expected to be a colored solid (often brown), dark coloration can indicate impurities. Treatment with activated charcoal during recrystallization can sometimes remove colored impurities. |
Data Presentation: Comparison of Synthetic Methods
The following table summarizes different catalytic approaches for the synthesis of quinoxalines, with expected yield ranges based on published data for similar compounds.
Table 1: Catalyst Performance in Quinoxaline Synthesis
| Catalyst | Typical Solvent | Temperature | Reaction Time | Typical Yield Range (%) |
| None (Thermal) | Ethanol or Acetic Acid | Reflux | Several hours | Moderate |
| Acetic Acid | Acetic Acid | Reflux | 2-3 hours | Moderate |
| Cerium (IV) Ammonium Nitrate (CAN) | Water or Acetonitrile | Room Temperature | ~20 minutes | 80-98 |
| Iodine | DMSO | Room Temperature | ~12 hours | 80-90 |
| Solid Acid Catalyst (e.g., TiO2-Pr-SO3H) | Ethanol or Solvent-free | Room Temperature | ~10 minutes | ~95 |
Note: Yields for CAN, Iodine, and solid acid catalysts are based on general quinoxaline synthesis and may vary for this compound.
Experimental Protocols
Protocol 1: Traditional Synthesis using Acetic Acid
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Reactant Preparation: In a round-bottom flask, dissolve 4-bromo-1,2-phenylenediamine (1.0 mmol) in glacial acetic acid (10 mL).
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Addition of Dicarbonyl: To the stirred solution, add diacetyl (1.1 mmol) dropwise at room temperature.
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Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
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Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
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Isolation: Neutralize the solution with a base (e.g., sodium bicarbonate solution) until the product precipitates.
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Purification: Collect the solid by filtration, wash with water, and dry. Recrystallize the crude product from ethanol or methanol to obtain pure this compound.
Protocol 2: High-Yield Synthesis using Cerium (IV) Ammonium Nitrate (CAN)
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Reactant Preparation: In a flask, suspend 4-bromo-1,2-phenylenediamine (1.0 mmol) and diacetyl (1.0 mmol) in water (10 mL).
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Catalyst Addition: Add cerium (IV) ammonium nitrate (CAN) (0.05 mmol, 5 mol%) to the mixture.
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Reaction: Stir the reaction mixture vigorously at room temperature for approximately 20-30 minutes. Monitor the reaction by TLC.
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Workup and Isolation: Upon completion, the solid product can be collected by filtration.
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Purification: Wash the collected solid with water and dry. If necessary, recrystallize from a suitable solvent.[2]
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield synthesis.
References
Technical Support Center: Purification of Crude 5-Bromo-2,3-dimethylquinoxaline by Recrystallization
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions (FAQs) for the purification of crude 5-Bromo-2,3-dimethylquinoxaline by recrystallization.
Experimental Protocol: Recrystallization of this compound
A standard synthesis of this compound involves the condensation reaction of 4-bromo-1,2-phenylenediamine with diacetyl (2,3-butanedione). The primary impurities in the crude product are typically unreacted starting materials. Recrystallization from ethanol is an effective method for purification.
Materials:
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Crude this compound
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Ethanol (95% or absolute)
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Erlenmeyer flasks
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Heating mantle or hot plate
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Buchner funnel and filter flask
-
Filter paper
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Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol. Heat the mixture to boiling while stirring to dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Pre-heat a second Erlenmeyer flask with a small amount of boiling ethanol. Place a fluted filter paper in a funnel and place it on the hot flask. Pour the hot solution through the filter paper to remove insoluble materials.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, place the flask in an ice bath for 15-30 minutes to induce further crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
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Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.
Quantitative Data
| Parameter | Value | Reference |
| Melting Point (Purified) | Not explicitly found in searches; related bromo-quinoxaline compounds melt in the range of 255-258 °C. | [1] |
| Recommended Solvent | Ethanol | [2] |
| Solubility | Qualitative: Soluble in hot ethanol, sparingly soluble in cold ethanol. | Inferred from general recrystallization principles. |
| Expected Yield | Dependent on the purity of the crude product and adherence to the protocol. | General chemical knowledge. |
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound.
Problem 1: The compound does not dissolve completely in hot ethanol.
-
Possible Cause: Insufficient solvent.
-
Solution: Add small portions of hot ethanol until the compound fully dissolves. Avoid adding a large excess, as this will reduce the final yield.
Problem 2: No crystals form upon cooling.
-
Possible Cause 1: Too much solvent was used.
-
Solution 1: Reheat the solution and evaporate some of the ethanol. Allow it to cool again.
-
Possible Cause 2: The solution is supersaturated.
-
Solution 2: Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of pure this compound.
Problem 3: The product "oils out" instead of forming crystals.
-
Possible Cause: The boiling point of the solvent is higher than the melting point of the solute, or significant impurities are present.
-
Solution: Reheat the solution to dissolve the oil. Add a slightly larger volume of ethanol and allow it to cool more slowly. If impurities are suspected, consider a preliminary purification step like a simple filtration through a plug of silica gel.
Problem 4: The recovered yield is very low.
-
Possible Cause 1: Too much solvent was used during dissolution.
-
Solution 1: In future experiments, use a more minimal amount of hot solvent.
-
Possible Cause 2: The crystals were washed with room temperature or warm solvent.
-
Solution 2: Always use ice-cold solvent for washing the crystals to minimize dissolution of the product.
-
Possible Cause 3: Premature crystallization during hot filtration.
-
Solution 3: Ensure the filtration apparatus and the receiving flask are sufficiently hot to prevent the product from crystallizing on the filter paper or in the funnel stem.
Problem 5: The purified crystals are colored.
-
Possible Cause: Colored impurities are present in the crude material.
-
Solution: After dissolving the crude product in hot ethanol, add a small amount of activated charcoal. Boil the solution for a few minutes and then perform a hot filtration to remove the charcoal and the adsorbed impurities before proceeding with the crystallization.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
A1: Ethanol is a commonly used and effective solvent for the recrystallization of quinoxaline derivatives. It has a good temperature coefficient for the solubility of many organic compounds, meaning the compound is significantly more soluble in hot ethanol than in cold ethanol.
Q2: How can I determine the purity of my recrystallized this compound?
A2: The most common methods to assess purity are melting point determination and thin-layer chromatography (TLC). A sharp melting point close to the literature value indicates high purity. On a TLC plate, a pure compound should ideally show a single spot.
Q3: What are the likely impurities in my crude this compound?
A3: The most probable impurities are the unreacted starting materials from the synthesis: 4-bromo-1,2-phenylenediamine and diacetyl. Depending on the purity of the starting diamine, a small amount of the regioisomeric product (6-Bromo-2,3-dimethylquinoxaline) could also be present.
Q4: Can I use a different solvent system for recrystallization?
A4: While ethanol is recommended, other solvent systems could be explored. A good recrystallization solvent is one in which the target compound is highly soluble at high temperatures and poorly soluble at low temperatures, while the impurities are either very soluble or insoluble at all temperatures. A mixture of solvents, such as ethanol/water or ethyl acetate/hexane, could also be effective. However, this would require experimental optimization.
Experimental Workflow
Caption: Workflow for the recrystallization of this compound and troubleshooting guide.
References
Technical Support Center: 5-Bromo-2,3-dimethylquinoxaline Synthesis
This guide provides troubleshooting advice and answers to frequently asked questions for researchers and drug development professionals working on the synthesis of 5-Bromo-2,3-dimethylquinoxaline.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and straightforward method is the condensation reaction between a 1,2-diamine and a 1,2-dicarbonyl compound.[1] For this specific synthesis, 4-bromo-1,2-phenylenediamine is reacted with 2,3-butanedione (also known as diacetyl). The reaction is typically catalyzed by an acid, such as acetic acid, and often carried out in a solvent like ethanol.[2][3]
Q2: My final product is a dark oil or discolored solid, not the expected crystalline solid. What could be the cause?
A2: Discoloration often points to the presence of oxidized impurities. The starting material, 4-bromo-1,2-phenylenediamine, is an aromatic diamine, which can be susceptible to air oxidation, leading to highly colored byproducts. To mitigate this, ensure you use high-purity, fresh starting materials and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q3: I'm seeing a low yield for my reaction. What are the common causes and how can I improve it?
A3: Low yields can stem from several factors:
-
Incomplete Reaction: The condensation may require longer reaction times or gentle heating to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Suboptimal pH: The reaction is acid-catalyzed. If the medium is not sufficiently acidic, the reaction rate will be slow. However, excessively strong acidic conditions are generally not required.
-
Side Reactions: The starting materials might be consumed in side reactions, reducing the yield of the desired product.
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Loss during Workup: The product might be partially lost during extraction or purification steps. Ensure proper phase separation and minimize transfers. Recrystallization from a suitable solvent like ethanol is a common purification method.[4]
Q4: My analytical data (NMR/LC-MS) shows multiple unexpected peaks. What are the likely impurities?
A4: The most common impurities are unreacted starting materials and side-products from the reaction. Below is a summary of potential impurities and their origin.
Table 1: Common Impurities in this compound Synthesis
| Impurity Name | Chemical Structure | Likely Origin |
| 4-bromo-1,2-phenylenediamine | C₆H₇BrN₂ | Unreacted starting material. |
| 2,3-Butanedione (Diacetyl) | C₄H₆O₂ | Unreacted starting material (volatile). |
| 6-Bromo-2,3-dimethylquinoxaline | C₁₀H₉BrN₂ | Isomeric impurity formed from contamination of the starting material with 3-bromo-1,2-phenylenediamine. |
| 5,8-Dibromo-2,3-dimethylquinoxaline | C₁₀H₈Br₂N₂ | Potential over-brominated byproduct or impurity from the diamine starting material.[5] |
| Polymeric materials | N/A | Self-condensation of 2,3-butanedione or oxidation of the diamine. |
| Residual Solvents | e.g., Acetic Acid, Ethanol | Incomplete removal during workup and drying. |
Troubleshooting Guide
This section addresses specific issues you might encounter during the synthesis and purification process.
Issue 1: Isomeric Impurity Detected
-
Problem: Analytical data suggests the presence of an isomer, likely 6-Bromo-2,3-dimethylquinoxaline.
-
Cause: The 4-bromo-1,2-phenylenediamine starting material is contaminated with its isomer, 3-bromo-1,2-phenylenediamine. The reaction of an unsymmetrically substituted benzene-1,2-diamine can lead to a mixture of isomeric quinoxalines.[6]
-
Solution:
-
Verify Starting Material Purity: Analyze the 4-bromo-1,2-phenylenediamine starting material by HPLC or GC-MS to confirm its isomeric purity.
-
Purify Starting Material: If contaminated, purify the diamine by recrystallization or column chromatography before use.
-
Chromatographic Separation: If the isomeric mixture is already formed, separation can be challenging due to similar polarities. Meticulous column chromatography on silica gel with a low-polarity eluent system (e.g., hexanes/ethyl acetate) may be effective.
-
Issue 2: Product Fails to Crystallize
-
Problem: After the workup, the product remains an oil or a waxy solid and does not crystallize upon standing or cooling.
-
Cause: This is often due to the presence of impurities that inhibit the formation of a crystal lattice. Residual solvent or side-products can act as crystallization inhibitors.
-
Solution:
-
High-Vacuum Drying: Ensure all residual solvent (e.g., acetic acid, ethanol) is thoroughly removed under a high vacuum.
-
Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexanes or pentane. This can help "crash out" the solid product while washing away more soluble impurities.
-
Column Chromatography: Purify the crude product using silica gel chromatography to remove impurities.
-
Recrystallization: Once a solid is obtained, perform a careful recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve high purity.
-
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general procedure based on common condensation methods.[2][3]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromo-1,2-phenylenediamine (1.0 eq) in glacial acetic acid or ethanol.
-
Reagent Addition: Add 2,3-butanedione (1.1 eq) to the solution.
-
Reaction: Stir the mixture at room temperature or heat to reflux (typically 60-80 °C) for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC, observing the consumption of the diamine starting material.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker of cold water and stir.
-
Neutralization: Slowly neutralize the mixture with an aqueous base solution (e.g., sodium bicarbonate or sodium hydroxide) until the pH is ~7-8.
-
Isolation: The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with water.
-
Drying: Dry the crude product under a vacuum.
-
Purification: Recrystallize the crude solid from ethanol or purify by column chromatography on silica gel.
Protocol 2: Purity Analysis by HPLC
-
Sample Preparation: Prepare a stock solution of the synthesized product in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL.
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm and 320 nm.
-
-
Injection: Inject 10 µL of the sample solution.
-
Analysis: Analyze the resulting chromatogram for the main product peak and any impurity peaks. Calculate the area percentage to estimate purity.
Visualizations
Caption: Diagram 1: Synthesis and Purification Workflow
Caption: Diagram 2: Formation of Product and Key Impurities
Caption: Diagram 3: Troubleshooting Flowchart
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 4. journals.ekb.eg [journals.ekb.eg]
- 5. 2228327-66-8|5-Bromo-2,3-dimethylquinoxalin-6-amine|BLD Pharm [bldpharm.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
side reactions to avoid in the synthesis of 5-Bromo-2,3-dimethylquinoxaline
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common side reactions during the synthesis of 5-Bromo-2,3-dimethylquinoxaline.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and effective method for synthesizing this compound is through the condensation reaction of 4-bromo-1,2-diaminobenzene with a 1,2-dicarbonyl compound, specifically diacetyl (2,3-butanedione).[1][2][3][4] This reaction is a well-established method for forming the quinoxaline ring system.
Q2: A major impurity is observed in my final product. What could it be?
A significant side reaction in the synthesis of this compound is the formation of an isomeric byproduct, 6-Bromo-2,3-dimethylquinoxaline. This occurs because the starting material, 4-bromo-1,2-diaminobenzene, is an unsymmetrical diamine. The two amino groups have different nucleophilicities, which can lead to the formation of a mixture of isomers.[5]
DOT Script for Isomer Formation:
Caption: Potential formation of isomeric products from unsymmetrical diamine.
Q3: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields can stem from several factors. Incomplete reactions are a common issue. Additionally, side reactions such as the self-condensation of diacetyl or oxidation of the diamine starting material can consume reactants and reduce the yield of the desired product.
To improve the yield, consider the following:
-
Reaction Conditions: Optimize the temperature and reaction time. Many quinoxaline syntheses benefit from mild heating, but excessive heat can promote side reactions.[2]
-
Catalyst: The use of a catalyst can significantly improve yields and reduce reaction times. Both acid and base catalysts have been employed in quinoxaline synthesis.[3][6] Green catalysts are also an option for cleaner reactions.[1]
-
Solvent: The choice of solvent can influence the reaction rate and selectivity. Ethanol and acetic acid are commonly used, but other solvents can be explored.[2]
Table 1: Comparison of Reaction Conditions for Quinoxaline Synthesis
| Catalyst/Solvent System | Temperature | Reaction Time | Yield | Reference |
| Glycerol/Water | 90 °C | 4-6 min | 85-91% | [1] |
| I2/DMSO | Room Temp | 12 h | 80-90% | [1][7] |
| Zn(OTf)2/CH3CN | Room Temp | - | 85-91% | [1] |
| CAN/Acetonitrile | Room Temp | 20 min | 80-98% | [1] |
| HFIP | Room Temp | 20 min | 95% | [1] |
Q4: How can I minimize the formation of the 6-Bromo isomer?
Controlling the regioselectivity of the reaction is key to minimizing the formation of the unwanted isomer. The electronic properties of the substituted diamine play a crucial role. In 4-bromo-1,2-diaminobenzene, the bromine atom is an electron-withdrawing group, which deactivates the ortho amino group more than the meta amino group, potentially favoring the formation of the 5-bromo isomer under certain conditions. Experimenting with different catalysts and solvent polarities may help to enhance the selectivity towards the desired 5-bromo product.
Q5: I am observing some colored impurities in my product. What could be their source?
Colored impurities often arise from the oxidation of the 1,2-diaminobenzene starting material. These oxidized species can be highly colored and difficult to remove. To prevent this, it is crucial to use high-purity starting materials and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues encountered during the synthesis of this compound.
DOT Script for Troubleshooting Workflow:
Caption: A workflow for troubleshooting common synthesis issues.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Incomplete reaction, degradation of starting materials, or competing side reactions. | 1. Monitor Reaction Progress: Use TLC or HPLC to ensure the reaction goes to completion. 2. Optimize Conditions: Systematically vary the temperature, reaction time, and catalyst to find the optimal conditions (see Table 1). 3. Purity of Reagents: Ensure the purity of 4-bromo-1,2-diaminobenzene and diacetyl. Impurities can lead to side reactions. |
| Presence of 6-Bromo Isomer | Lack of regioselectivity in the condensation reaction due to the unsymmetrical nature of 4-bromo-1,2-diaminobenzene. | 1. Catalyst Screening: Investigate different acid or base catalysts to influence the regioselectivity. 2. Solvent Effects: Evaluate the effect of solvent polarity on the isomer ratio. 3. Purification: Develop an effective purification method, such as column chromatography or recrystallization, to separate the isomers. |
| Colored Product | Oxidation of the 4-bromo-1,2-diaminobenzene starting material. | 1. Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent oxidation. 2. Degas Solvents: Use degassed solvents to remove dissolved oxygen. 3. Storage of Diamine: Store the 4-bromo-1,2-diaminobenzene under an inert atmosphere and protected from light. |
| Unreacted Starting Materials in Product | Incomplete reaction or inefficient purification. | 1. Increase Reaction Time/Temperature: Cautiously increase the reaction time or temperature while monitoring for byproduct formation. 2. Stoichiometry: Ensure the correct stoichiometric ratio of reactants. A slight excess of diacetyl may be beneficial, but can also lead to self-condensation. 3. Improve Purification: Optimize the work-up and purification steps to effectively remove unreacted starting materials. |
Experimental Protocol: General Synthesis
The following is a general experimental protocol for the synthesis of this compound. Researchers should optimize the specific conditions for their laboratory setup.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromo-1,2-diaminobenzene (1 equivalent) in a suitable solvent (e.g., ethanol or glacial acetic acid).
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Addition of Reactant: Add diacetyl (2,3-butanedione) (1 to 1.1 equivalents) to the solution.
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Reaction: If necessary, add a catalyst. Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the reaction progress by TLC or HPLC.
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Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure. The crude product can be collected by filtration.
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Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to separate the desired 5-bromo isomer from the 6-bromo isomer and other impurities.
DOT Script for Experimental Workflow:
Caption: A generalized experimental workflow for the synthesis.
References
- 1. Methods of Preparation of Quinoxalines | Encyclopedia MDPI [encyclopedia.pub]
- 2. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 4. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. soc.chim.it [soc.chim.it]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Suzuki Coupling of 5-Bromo-2,3-dimethylquinoxaline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki coupling reaction of 5-Bromo-2,3-dimethylquinoxaline.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki coupling reaction with this compound is giving a low yield. What are the common causes and how can I improve it?
A1: Low yields in the Suzuki coupling of N-heterocycles like this compound are a common issue. Several factors could be contributing to this problem. Here’s a step-by-step troubleshooting guide:
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Catalyst System (Palladium Source and Ligand): The choice of catalyst and ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be efficient for this electron-deficient substrate. Consider switching to more robust systems.
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Recommendation: Employ modern catalyst systems known for their high activity with heteroaryl halides. Buchwald or Beller-type monophosphine ligands (e.g., XPhos, SPhos) in combination with a palladium source like Pd(OAc)₂ or a pre-formed palladacycle can significantly improve yields.
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Base Selection: The base plays a crucial role in the catalytic cycle, and its strength and solubility can impact the reaction rate and yield.
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Recommendation: While K₂CO₃ is a common choice, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective for challenging couplings involving N-heterocycles. Ensure the base is finely powdered and anhydrous if using non-aqueous conditions.
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Solvent Choice: The solvent system must be appropriate for all components of the reaction, including the starting materials and the base.
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Recommendation: A mixture of an organic solvent and water is often beneficial. Common solvent systems include 1,4-dioxane/water, THF/water, or toluene/water. The water helps to dissolve the inorganic base and facilitates the transmetalation step.
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Reaction Temperature: Inadequate temperature can lead to a sluggish reaction.
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Recommendation: While starting around 80-90 °C is common, you may need to increase the temperature to 100-120 °C to drive the reaction to completion, especially with less reactive coupling partners.
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Degassing: Oxygen can deactivate the palladium catalyst.
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Recommendation: Thoroughly degas the reaction mixture by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes before adding the catalyst. Alternatively, use the freeze-pump-thaw method for more sensitive reactions.
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Purity of Reagents: Impurities in starting materials, especially the boronic acid, can negatively affect the reaction.
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Recommendation: Ensure the this compound and the boronic acid are pure. Protodeboronation (hydrolysis of the boronic acid) can be a significant side reaction.
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Q2: I am observing the formation of side products in my reaction. What are they and how can I minimize them?
A2: The most common side products in Suzuki coupling reactions are the result of homocoupling and protodeboronation.
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Homocoupling: This is the coupling of two molecules of the boronic acid to form a biaryl byproduct. It is often promoted by the presence of oxygen or when using a Pd(II) source without a proper reductant.
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Minimization:
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Thoroughly degas the reaction mixture to remove oxygen.
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Use a Pd(0) source like Pd₂(dba)₃ or ensure complete in-situ reduction of a Pd(II) source.
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Use the boronic acid in a slight excess (e.g., 1.1-1.5 equivalents) relative to the bromoquinoxaline to favor the cross-coupling pathway.
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-
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Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. This side reaction consumes the boronic acid and reduces the yield of the desired product. It is often promoted by high temperatures and prolonged reaction times.
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Minimization:
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Use anhydrous conditions where appropriate, although water is often necessary for the base's function.
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Consider using boronic esters (e.g., pinacol esters), which are generally more stable than boronic acids.
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Optimize the reaction time; avoid unnecessarily long heating periods.
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Q3: How do I choose the right catalyst and ligand for the Suzuki coupling of this compound?
A3: this compound is an electron-deficient N-heterocycle, which can be a challenging substrate for Suzuki coupling. The nitrogen atoms can coordinate to the palladium center and inhibit catalysis. Therefore, the choice of a suitable catalyst and ligand system is critical.
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For routine screening: A good starting point is a combination of a palladium(II) precatalyst like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos. Another excellent option is to use a pre-formed catalyst like Pd(dppf)Cl₂.
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For difficult couplings: If standard conditions fail, consider using more advanced catalyst systems. Buchwald's G3 or G4 palladacycle precatalysts are highly active and often successful with challenging substrates.
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Avoid: Traditional, less active catalysts like Pd(PPh₃)₄ may give poor results with this substrate.
Q4: Can I use microwave irradiation to speed up the reaction?
A4: Yes, microwave-assisted organic synthesis (MAOS) is an excellent technique for accelerating Suzuki coupling reactions.[1] It can significantly reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles.[1]
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Typical Microwave Conditions:
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Temperature: 100-150 °C
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Time: 10-40 minutes
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Solvent: A high-boiling point solvent like DMF, DMAc, or 1,4-dioxane is suitable. Ethanol is also a viable option.
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Catalyst: Standard catalysts for Suzuki coupling are generally compatible with microwave heating.
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Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data from Suzuki coupling reactions of similar bromo-N-heterocycles, which can serve as a starting point for optimizing the reaction of this compound.
Table 1: Conventional Heating Conditions for Suzuki Coupling of Bromo-N-Heterocycles
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2,6-Dichloroquinoxaline | 4-Tolylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | THF | 90 | 8 | 75 |
| 2 | 2,6-Dichloroquinoxaline | 2-Tolylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | THF | 90 | 8 | 77 |
| 3 | 2,6-Dichloroquinoxaline | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | THF | 90 | 8 | 90 |
| 4 | 5-Bromo-indole derivative | Phenylboronic acid | Pd(PPh₃)₄ (10) | - | Cs₂CO₃ (2) | Ethanol | Reflux | 2 | 85 |
Data for entries 1-3 is adapted from a study on 2,6-dichloroquinoxaline. Data for entry 4 is from a study on a 5-bromo-indole derivative and represents a good starting point for optimization.
Table 2: Microwave-Assisted Suzuki Coupling Conditions
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | 5-Bromo-indole derivative | Naphthalene-2-boronic acid | Pd(PPh₃)₄ (10) | Cs₂CO₃ (2) | Ethanol | 100 | 25 | 97 |
| 2 | 5-Bromo-indole derivative | Phenylboronic acid | Pd(PPh₃)₄ (10) | Cs₂CO₃ (2) | Ethanol | 100 | 30 | 91 |
| 3 | Aryl Bromides | Arylboronic Acids | Pd EnCat™ 30 | K₂CO₃ | DME/H₂O | 150 | 20 | >95 |
Entries 1 and 2 are based on the reaction of a 5-bromo-indole derivative. Entry 3 shows a general condition for aryl bromides using an encapsulated palladium catalyst, highlighting the efficiency of microwave heating.[1]
Experimental Protocols
Protocol 1: General Procedure for Conventional Suzuki-Miyaura Coupling
This protocol is adapted from the successful coupling of 2,6-dichloroquinoxaline and can be used as a starting point for this compound.
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Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.3 mmol, 1.3 equiv.), and potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.).
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Solvent Addition and Degassing: Add tetrahydrofuran (THF, 5 mL). Seal the flask with a septum and degas the mixture by bubbling argon or nitrogen through the suspension for 20-30 minutes while stirring.
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Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).
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Reaction: Heat the reaction mixture to 90 °C in an oil bath and stir for 8-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
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Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-2,3-dimethylquinoxaline.
Protocol 2: General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is based on the efficient coupling of a 5-bromo-indole derivative and is likely to be effective for this compound.
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Reaction Setup: In a microwave reaction vessel equipped with a magnetic stir bar, combine this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.3 mmol, 1.3 equiv.), cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv.), and Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1 mmol, 10 mol%).
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Solvent Addition: Add ethanol (5 mL).
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Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Heat the mixture to 100 °C and hold at this temperature for 25-40 minutes with stirring.
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Work-up and Purification: After the reaction, cool the vessel to room temperature. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Concentrate the filtrate under reduced pressure. The residue can then be purified by flash column chromatography as described in Protocol 1.
Visualizations
References
removal of unreacted starting materials from 5-Bromo-2,3-dimethylquinoxaline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful removal of unreacted starting materials from the synthesis of 5-Bromo-2,3-dimethylquinoxaline.
Troubleshooting Guide
Issue: Presence of Unreacted Starting Materials After Initial Work-up
The primary unreacted starting materials in the synthesis of this compound are typically 4-bromo-1,2-phenylenediamine and diacetyl (2,3-butanedione). Their presence can be identified by analytical techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Mass Spectrometry (MS).
Initial Step: Removal of Volatile Impurities
Unreacted diacetyl, being a volatile liquid with a boiling point of 88°C, can often be removed by evaporation under reduced pressure.
Experimental Protocol: Removal of Diacetyl
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After the initial reaction work-up, dissolve the crude product in a suitable solvent with a higher boiling point than diacetyl (e.g., dichloromethane or ethyl acetate).
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Concentrate the solution using a rotary evaporator. The heat from the water bath should be sufficient to co-evaporate the residual diacetyl with the solvent.
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Dry the resulting solid or oil under high vacuum for an extended period to ensure complete removal of volatile residues.
Troubleshooting Purification of Non-Volatile Impurities
If unreacted 4-bromo-1,2-phenylenediamine remains, two primary methods of purification are recommended: recrystallization and column chromatography. The choice between these methods will depend on the quantity of the crude product and the degree of separation required.
Logical Workflow for Purification Strategy
Technical Support Center: Purification of 5-Bromo-2,3-dimethylquinoxaline
This technical support guide provides researchers, scientists, and drug development professionals with alternative purification techniques for 5-Bromo-2,3-dimethylquinoxaline. It includes troubleshooting guides and frequently asked questions in a user-friendly format to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
The most frequently employed and effective methods for the purification of this compound are recrystallization and column chromatography. Sublimation can be considered as an alternative for achieving very high purity, particularly for removing non-volatile impurities.
Q2: My final product after synthesis is an oil instead of a solid. What should I do?
An oily product often indicates the presence of residual solvent or impurities that are depressing the melting point. Try triturating the oil with a non-polar solvent like hexane or pentane to induce crystallization. If that fails, column chromatography is the recommended next step to separate the desired product from the impurities.
Q3: My purified this compound is colored (e.g., yellow or brown). How can I decolorize it?
Colored impurities are common in quinoxaline synthesis. For minor color impurities, recrystallization with the addition of a small amount of activated charcoal can be effective. The charcoal will adsorb the colored impurities, which can then be removed by hot filtration. For highly colored samples, column chromatography is generally more effective.
Q4: How can I assess the purity of my this compound after purification?
Purity can be assessed using several analytical techniques. The most common are:
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Thin Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. A single spot on the TLC plate in an appropriate solvent system is a good indication of purity.
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Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities will typically broaden and depress the melting point.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.
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High-Performance Liquid Chromatography (HPLC): A highly sensitive method for determining purity and quantifying impurities.
Alternative Purification Techniques: A Comparative Overview
| Purification Method | Typical Solvents/Conditions | Advantages | Disadvantages |
| Recrystallization | Ethanol, Methanol, Ethyl Acetate/Hexane, Toluene | Simple, cost-effective, can yield high-purity crystals. | Can have lower yields due to product solubility in the mother liquor; may not remove impurities with similar solubility. |
| Column Chromatography | Silica gel stationary phase; Eluent: Petroleum Ether/Ethyl Acetate or Hexane/Ethyl Acetate gradient. | Highly effective at separating compounds with different polarities; can handle complex mixtures. | More time-consuming and requires larger volumes of solvent; potential for product loss on the column. |
| Sublimation | Requires heating under vacuum. | Can provide very high purity by removing non-volatile impurities; solvent-free. | Only suitable for compounds that sublime without decomposition; requires specialized equipment. |
Experimental Protocols
Recrystallization from Ethanol
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Dissolution: Dissolve the crude this compound in a minimum amount of hot ethanol. The solution should be saturated.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
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Crystallization: Allow the filtrate to cool slowly to room temperature. For better crystal formation, you can then place it in an ice bath or refrigerator.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of cold ethanol.
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Drying: Dry the crystals under vacuum to remove any residual solvent.
Column Chromatography
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Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexane:Ethyl Acetate).
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Column Packing: Pack a glass column with the silica gel slurry, ensuring there are no air bubbles.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the column.
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Elution: Begin eluting the column with the starting solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compounds down the column.
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Fraction Collection: Collect fractions and monitor them by TLC to identify which fractions contain the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery After Recrystallization | - The compound is too soluble in the chosen solvent. - Too much solvent was used for dissolution. - The cooling process was too rapid. | - Try a different solvent or a solvent mixture in which the compound has lower solubility at room temperature. - Use the minimum amount of hot solvent to dissolve the crude product. - Allow the solution to cool slowly to maximize crystal formation. |
| Product Fails to Crystallize | - Presence of significant impurities. - The solution is not sufficiently saturated. | - Purify the product by column chromatography first. - Concentrate the solution by evaporating some of the solvent. - Try scratching the inside of the flask with a glass rod to induce crystallization. |
| Multiple Spots on TLC After Purification | - Incomplete separation during chromatography. - Co-elution of impurities. - Decomposition of the product on silica gel. | - Optimize the solvent system for column chromatography to achieve better separation. - Consider using a different stationary phase (e.g., alumina). - If decomposition is suspected, deactivate the silica gel with triethylamine before use. |
| Persistent Colored Impurities | - Highly colored byproducts from the synthesis. - Impurities are not effectively removed by charcoal. | - Column chromatography is the most effective method for removing stubborn colored impurities. |
Visualization of Workflows
Validation & Comparative
Characterization of 5-Bromo-2,3-dimethylquinoxaline: A Comparative NMR Analysis
For Immediate Release
This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) spectroscopic characteristics of 5-Bromo-2,3-dimethylquinoxaline against related quinoxaline derivatives. While specific experimental data for this compound is not publicly available, this document offers a detailed comparison with 2,3-dimethylquinoxaline and 5-bromoquinoxaline to predict and understand its spectral features. This guide is intended for researchers, scientists, and professionals in drug development and materials science.
Comparative Analysis of 1H and 13C NMR Data
The introduction of a bromine atom and two methyl groups to the quinoxaline core significantly influences the chemical shifts in both ¹H and ¹³C NMR spectra. The following tables present the experimental data for 2,3-dimethylquinoxaline and 5-bromoquinoxaline, which serve as a basis for predicting the spectral properties of this compound.
Table 1: ¹H NMR Chemical Shift Data (ppm)
| Compound | H-2 | H-3 | H-5 | H-6 | H-7 | H-8 | Methyl Protons | Solvent |
| 2,3-dimethylquinoxaline | - | - | 7.93 (dd) | 7.63 (m) | 7.63 (m) | 7.93 (dd) | 2.68 (s) | CDCl₃ |
| 5-bromoquinoxaline | 8.85 (d) | 8.85 (d) | - | 7.95 (dd) | 7.55 (t) | 8.20 (dd) | - | CDCl₃ |
| This compound (Predicted) | - | - | - | ~7.8 (d) | ~7.5 (t) | ~8.1 (d) | ~2.7 (s) | CDCl₃ |
Table 2: ¹³C NMR Chemical Shift Data (ppm)
| Compound | C-2 | C-3 | C-4a | C-5 | C-6 | C-7 | C-8 | C-8a | Methyl Carbons | Solvent |
| 2,3-dimethylquinoxaline | 153.8 | 153.8 | 141.2 | 129.0 | 128.8 | 128.8 | 129.0 | 141.2 | 22.9 | CDCl₃ |
| 5-bromoquinoxaline | 150.9 | 145.8 | 141.9 | 121.2 | 133.5 | 128.0 | 130.3 | 140.2 | - | CDCl₃ |
| This compound (Predicted) | ~154 | ~154 | ~141 | ~120 | ~133 | ~129 | ~130 | ~140 | ~23 | CDCl₃ |
Note: Predicted values for this compound are estimations based on the additive effects of methyl and bromo substituents on the quinoxaline scaffold.
Experimental Protocols
The following are general protocols for acquiring ¹H and ¹³C NMR spectra of quinoxaline derivatives.
Sample Preparation
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Weigh approximately 5-10 mg of the solid sample.
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Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
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Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
¹H NMR Spectroscopy
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The ¹H NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
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The spectral width is set to approximately 16 ppm, centered around 6 ppm.
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A standard pulse sequence (e.g., zg30) is used with a 30° pulse angle.
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The relaxation delay is set to 1-2 seconds.
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Typically, 16 to 64 scans are acquired to achieve a good signal-to-noise ratio.
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The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
¹³C NMR Spectroscopy
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The ¹³C NMR spectra are typically recorded on the same spectrometer at a corresponding frequency (e.g., 100 MHz or 125 MHz).
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A proton-decoupled pulse sequence (e.g., zgpg30) is used.
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The spectral width is set to approximately 240 ppm, centered around 120 ppm.
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The relaxation delay is set to 2 seconds.
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A larger number of scans (e.g., 1024 or more) are typically required to obtain a good signal-to-noise ratio due to the low natural abundance of ¹³C.
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The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
NMR Characterization Workflow
The following diagram illustrates the general workflow for the characterization of a small organic molecule like this compound using NMR spectroscopy.
Caption: General workflow for NMR-based structural characterization.
comparison of different synthetic routes to 5-Bromo-2,3-dimethylquinoxaline
A Comprehensive Guide to the Synthetic Routes of 5-Bromo-2,3-dimethylquinoxaline
For researchers and professionals in the field of drug development and organic synthesis, the efficient and reliable synthesis of substituted quinoxalines is of paramount importance. This compound is a key intermediate for various applications, and selecting the optimal synthetic route is crucial for maximizing yield, purity, and cost-effectiveness. This guide provides a detailed comparison of two primary synthetic routes to this compound, supported by experimental data and protocols.
The principal strategy for the synthesis of this compound involves the condensation of a bromo-substituted ortho-phenylenediamine with 2,3-butanedione (diacetyl). The key precursor to obtain the desired 5-bromo isomer is 3-bromo-1,2-phenylenediamine. This guide will compare a classical acid-catalyzed condensation method with a modern, milder catalytic approach.
Comparison of Synthetic Routes
The two routes are evaluated based on their starting materials, reaction conditions, yield, and overall advantages and disadvantages.
| Parameter | Route 1: Classical Acid-Catalyzed Condensation | Route 2: Modern Mild Catalytic Condensation |
| Starting Materials | 3-Bromo-1,2-phenylenediamine, 2,3-Butanedione (Diacetyl) | 3-Bromo-1,2-phenylenediamine, 2,3-Butanedione (Diacetyl) |
| Solvent | Glacial Acetic Acid or Ethanol | Acetonitrile or solvent-free |
| Catalyst | Typically a protic acid (e.g., acetic acid itself) | Lewis acids (e.g., Zinc Triflate) or solid-supported catalysts |
| Reaction Temperature | Room temperature to reflux | Room temperature |
| Reaction Time | 2-12 hours | 10-30 minutes |
| Reported Yield | 75-85% (estimated for analogous reactions) | 90-95% (for analogous reactions)[1] |
| Advantages | Simple procedure, readily available and inexpensive reagents. | High yield, short reaction time, mild conditions, catalyst can often be recycled.[1][2] |
| Disadvantages | Longer reaction times, potentially lower yields, may require higher temperatures leading to side products. | Catalyst may be more expensive initially, though recyclability can offset this. |
Experimental Protocols
Route 1: Classical Acid-Catalyzed Condensation
This method relies on the direct condensation of the diamine and diketone in a protic solvent, which also acts as the catalyst.
Materials:
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3-Bromo-1,2-phenylenediamine
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2,3-Butanedione (Diacetyl)
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Glacial Acetic Acid
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Ethanol
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Deionized Water
Procedure:
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In a round-bottom flask, dissolve 3-bromo-1,2-phenylenediamine (1.87 g, 10 mmol) in glacial acetic acid (20 mL).
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To this solution, add 2,3-butanedione (0.86 g, 10 mmol) dropwise with stirring at room temperature.
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Continue stirring the reaction mixture at room temperature for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Upon completion, pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring.
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The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water to remove excess acetic acid.
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The crude product is then recrystallized from ethanol to afford pure this compound.
Route 2: Modern Mild Catalytic Condensation
This approach utilizes a Lewis acid catalyst to promote the condensation under milder conditions and in a shorter timeframe.[1]
Materials:
-
3-Bromo-1,2-phenylenediamine
-
2,3-Butanedione (Diacetyl)
-
Zinc Triflate (Zn(OTf)₂)
-
Acetonitrile
-
Deionized Water
Procedure:
-
To a solution of 3-bromo-1,2-phenylenediamine (1.87 g, 10 mmol) and 2,3-butanedione (0.86 g, 10 mmol) in acetonitrile (20 mL), add zinc triflate (0.36 g, 1 mmol) at room temperature.[1]
-
Stir the reaction mixture at room temperature for 20 minutes. Monitor the reaction by TLC.[1]
-
After completion of the reaction, the solvent is removed under reduced pressure.
-
The residue is then dissolved in ethyl acetate and washed with water.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude product.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield pure this compound.
Logical Workflow for Route Comparison
Caption: A flowchart illustrating the decision-making process for selecting a synthetic route to this compound based on key precursors and comparative analysis.
References
reactivity comparison of 5-Bromo-2,3-dimethylquinoxaline with other bromo-quinoxalines
For researchers, scientists, and drug development professionals, understanding the relative reactivity of substituted quinoxalines is crucial for efficient synthesis design and the development of novel therapeutics. This guide provides a comparative analysis of the reactivity of 5-Bromo-2,3-dimethylquinoxaline against other bromo-quinoxaline isomers, drawing upon established principles of electronic and steric effects in common cross-coupling reactions.
While direct, side-by-side kinetic studies are limited in published literature, a comparative analysis can be constructed based on the electronic and steric influences of the substituent positioning on the quinoxaline ring system. The reactivity of bromo-quinoxalines in widely-used palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination is primarily governed by the ease of oxidative addition of the C-Br bond to the palladium catalyst. This step is sensitive to the electronic density at the carbon atom of the C-Br bond and any steric hindrance around the reaction site.
Electronic Effects on Reactivity
The quinoxaline core is an electron-deficient aromatic system due to the presence of the two nitrogen atoms in the pyrazine ring. This inherent electron deficiency generally makes the C-Br bond more susceptible to oxidative addition compared to a C-Br bond on a more electron-rich benzene ring. The position of the bromine atom and the presence of other substituents, such as the methyl groups in this compound, further modulate this reactivity.
Electron-donating groups, like methyl groups, increase the electron density on the aromatic ring. In the case of this compound, the two methyl groups at the 2- and 3-positions of the pyrazine ring exert an electron-donating effect. This can slightly decrease the electrophilicity of the carbon atom attached to the bromine at the 5-position, potentially making it less reactive compared to unsubstituted bromo-quinoxalines.
Conversely, the position of the bromine atom on the benzene ring of the quinoxaline scaffold also plays a critical role. The reactivity of bromo-quinoxalines generally follows the trend where the electron deficiency is most pronounced. Positions 5 and 8 are electronically distinct from positions 6 and 7 due to their proximity to the pyrazine ring.
Steric Hindrance
Steric hindrance can significantly impact the rate of cross-coupling reactions. The approach of the bulky palladium catalyst to the C-Br bond is a crucial step in the catalytic cycle. In this compound, the bromine atom is at the 5-position, which is adjacent to the fused ring system but not directly ortho to the methyl groups. However, the overall molecular geometry can influence the accessibility of the C-Br bond. In comparison, a bromine atom at the 6-position would be less sterically encumbered.
Comparative Reactivity in Common Cross-Coupling Reactions
Based on the interplay of these electronic and steric factors, a qualitative comparison of the reactivity of this compound with other bromo-quinoxaline isomers can be inferred.
Table 1: Inferred Relative Reactivity of Bromo-Quinoxaline Isomers
| Compound | Key Substituents | Expected Electronic Effect on C-Br Bond | Expected Steric Hindrance at C-Br Bond | Inferred Relative Reactivity |
| This compound | 2,3-dimethyl | Electron-donating (deactivating) | Moderate | Moderate |
| 6-Bromoquinoxaline | None | Electron-deficient quinoxaline core (activating) | Low | High |
| 5-Bromoquinoxaline | None | Electron-deficient quinoxaline core (activating) | Moderate | High |
| 6-Bromo-2,3-dimethylquinoxaline | 2,3-dimethyl | Electron-donating (deactivating) | Low | Moderate to High |
Note: This is an inferred comparison. Actual reaction outcomes will be highly dependent on the specific reaction conditions, including the choice of catalyst, ligand, base, and solvent.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
A mixture of the bromo-quinoxaline (1.0 mmol), an arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol) in a 4:1 mixture of dioxane/water (5 mL) is degassed and heated at 90-100 °C under an inert atmosphere. The reaction progress is monitored by TLC or GC-MS.
General Procedure for Heck Reaction
A mixture of the bromo-quinoxaline (1.0 mmol), an alkene (1.5 mmol), Pd(OAc)₂ (0.02 mmol), P(o-tolyl)₃ (0.04 mmol), and Et₃N (1.5 mmol) in DMF (5 mL) is degassed and heated at 100-120 °C under an inert atmosphere. The reaction progress is monitored by TLC or GC-MS.
General Procedure for Buchwald-Hartwig Amination
A mixture of the bromo-quinoxaline (1.0 mmol), an amine (1.2 mmol), Pd₂(dba)₃ (0.01 mmol), a suitable phosphine ligand (e.g., Xantphos, 0.02 mmol), and a base (e.g., Cs₂CO₃ or NaOtBu, 1.4 mmol) in toluene or dioxane (5 mL) is degassed and heated at 80-110 °C under an inert atmosphere. The reaction progress is monitored by TLC or GC-MS.
Visualizing Reaction Pathways
The following diagrams illustrate the general catalytic cycles for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. Understanding these pathways is essential for optimizing reaction conditions and troubleshooting synthetic challenges.
Figure 1: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Figure 2: Catalytic cycle for the Heck reaction.
Figure 3: Catalytic cycle for the Buchwald-Hartwig amination.
Conclusion
The reactivity of this compound in palladium-catalyzed cross-coupling reactions is influenced by a combination of electronic and steric factors. The electron-donating methyl groups are expected to slightly decrease its reactivity compared to unsubstituted bromo-quinoxalines. However, the inherent electron deficiency of the quinoxaline ring ensures it remains a viable substrate for these transformations. For a definitive comparison, it is recommended that researchers conduct parallel experiments under identical conditions with the different bromo-quinoxaline isomers of interest. The provided general protocols and mechanistic diagrams serve as a foundation for designing such comparative studies.
Validating the Molecular Architecture of 5-Bromo-2,3-dimethylquinoxaline: A Comparative Guide to X-ray Crystallographic Analysis
For Researchers, Scientists, and Drug Development Professionals
The precise determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and development. Unambiguous structural validation is critical for understanding intermolecular interactions, predicting biological activity, and ensuring the intellectual property of novel chemical entities. X-ray crystallography remains the gold standard for providing definitive atomic-level structural information.[1][2][3] This guide provides a comparative overview of the crystallographic validation of 5-Bromo-2,3-dimethylquinoxaline, contextualized with data from related quinoxaline derivatives.
Comparative Crystallographic Data
The following table summarizes key crystallographic parameters. While specific single-crystal X-ray diffraction data for this compound is not publicly available, we present expected values based on known quinoxaline structures alongside published data for a representative substituted quinoxaline derivative for comparative purposes.
| Parameter | This compound (Expected) | 2-(3,4-dimethoxyphenyl)-3-methylquinoxaline (Example Alternative) |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/n |
| a (Å) | ~ 7-9 | 8.321(2) |
| b (Å) | ~ 10-12 | 11.234(3) |
| c (Å) | ~ 8-10 | 15.678(4) |
| α (°) | 90 | 90 |
| β (°) | ~ 95-105 | 98.45(1) |
| γ (°) | 90 | 90 |
| Volume (ų) ** | ~ 700-900 | 1448.1(6) |
| Z | 4 | 4 |
| Calculated Density (g/cm³) ** | ~ 1.6-1.7 | 1.354 |
| R-factor | < 0.05 | 0.048 |
Data for the example alternative, 2-(3,4-dimethoxyphenyl)-3-methylquinoxaline, is derived from studies on newly synthesized quinoxaline derivatives. The expected values for this compound are estimations based on the common packing arrangements of similar small organic molecules.
Key Intermolecular Interactions
Analysis of the crystal packing can reveal important non-covalent interactions that influence the solid-state properties of the compound. For substituted quinoxalines, interactions such as C-H···N and C-H···π(ring) hydrogen bonds are often observed, influencing the supramolecular assembly.[4][5] In the case of this compound, the presence of the bromine atom may also lead to halogen bonding, a significant interaction in crystal engineering.
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of a molecular structure by X-ray crystallography involves a systematic workflow.[3][6][7]
1. Crystal Growth: High-quality single crystals of this compound are required. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture thereof). The ideal crystal should be well-formed, with dimensions of approximately 0.1-0.3 mm, and free from cracks or other defects.[3][7]
2. Data Collection: A suitable crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms. The crystal is then exposed to a monochromatic X-ray beam. A modern single-crystal X-ray diffractometer, equipped with a high-intensity X-ray source and a sensitive detector, is used to collect the diffraction data.[1][2] The crystal is rotated in the X-ray beam to collect a complete set of diffraction intensities at various orientations.
3. Data Reduction and Structure Solution: The collected diffraction data is processed to correct for experimental factors and to obtain a set of unique structure factor amplitudes. The phase problem is then solved using direct methods, which are highly effective for small molecules.[3] This initial solution provides a preliminary electron density map.
4. Structure Refinement: The initial atomic positions derived from the electron density map are refined against the experimental data. This iterative process adjusts the atomic coordinates and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of the final refined structure is assessed by the R-factor, which should ideally be below 5%.
Visualizing the Workflow
The following diagram illustrates the key stages in the X-ray crystallographic validation of a small molecule like this compound.
Caption: Workflow for X-ray crystallographic structure determination.
References
- 1. rigaku.com [rigaku.com]
- 2. excillum.com [excillum.com]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Stereoview Images of Hydrogen-Bonded Quinoxalines with a Helical Axis; Pyrimidines and a Pyridazine That Form Extended Tapes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Biological Activity of Bromo-Substituted Quinoxaline Derivatives: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
Quinoxaline scaffolds are a prominent class of heterocyclic compounds that continue to attract significant attention in medicinal chemistry due to their broad spectrum of biological activities. The incorporation of a bromine atom and methyl groups onto the quinoxaline ring can significantly modulate their pharmacological properties, leading to potent antimicrobial and anticancer agents. This guide provides a comparative analysis of the biological activity of 5-bromo-2,3-dimethylquinoxaline derivatives and structurally related compounds, supported by experimental data and methodologies to aid in further research and development.
Quantitative Analysis of Biological Activity
The biological activities of various bromo-substituted quinoxaline derivatives have been evaluated against different cancer cell lines and microbial strains. The following tables summarize the available quantitative data, primarily focusing on cytotoxicity (IC50 values) and antimicrobial (MIC values) activities.
Table 1: Cytotoxicity of Bromo-Quinoxaline Derivatives against Cancer Cell Lines
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| VIIIc | 3-((4-bromophenyl)amino)-N-(4-chlorophenyl)quinoxaline-2-carboxamide | HCT116 (Colon) | 2.5 | [1] |
| XVa | 3-((4-bromophenyl)amino)-N-(p-tolyl)quinoxaline-2-carboxamide | HCT116 (Colon) | 4.4 | [1] |
| XVa | 3-((4-bromophenyl)amino)-N-(p-tolyl)quinoxaline-2-carboxamide | MCF-7 (Breast) | 5.3 | [1] |
| 8a | 6-bromo-2-((2-hydroxyethyl)thio)-3-phenylquinazolin-4(3H)-one | MCF-7 (Breast) | 15.85 ± 3.32 | [2] |
| 8a | 6-bromo-2-((2-hydroxyethyl)thio)-3-phenylquinazolin-4(3H)-one | SW480 (Colon) | 17.85 ± 0.92 | [2] |
| 5 | 5-(2-Bromo-5-methoxybenzylidene)-thiazolidine-2,4-dione | NCI-H292 (Lung) | 1.26 µg/mL | [3] |
Table 2: Antimicrobial Activity of Quinoxaline Derivatives
| Compound ID | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |
| 5p | 3-amino-2-(4-methoxyphenylethylamine)-quinoxaline | S. aureus | 4 | [4] |
| 5p | 3-amino-2-(4-methoxyphenylethylamine)-quinoxaline | B. subtilis | 8 | [4] |
| BQ-06, 07, 08 | Dimethyl-4-bromo-1-(substituted benzoyl)pyrrolo[1,2-a]quinoline-2,3-dicarboxylates | C. albicans | 0.4 | [5][6] |
| BQ-01, 03, 05 | Dimethyl-4-bromo-1-(substituted benzoyl)pyrrolo[1,2-a]quinoline-2,3-dicarboxylates | C. albicans | 0.8 | [5][6] |
| Ni(II) complex | (E)-2-(((5-bromothiazol-2-yl)imino)methyl)phenol | Gram-positive & Gram-negative bacteria | 1.95 - 7.81 | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the biological activity of quinoxaline derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., HCT116, MCF-7, NCI-H292) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions and then diluted with the culture medium to various concentrations. The cells are treated with these concentrations for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Microorganism Preparation: Bacterial or fungal strains are grown on appropriate agar plates. A single colony is used to inoculate a broth medium, which is incubated to achieve a logarithmic growth phase. The culture is then diluted to a standardized concentration (e.g., 5 × 10⁵ CFU/mL).
-
Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing Mechanisms and Workflows
Generalized Signaling Pathway for Anticancer Activity of Quinoxaline Derivatives
Many quinoxaline derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial for cell signaling pathways that control cell growth, proliferation, and survival.
Caption: Generalized signaling pathway illustrating the inhibition of receptor tyrosine kinases by quinoxaline derivatives, leading to the suppression of downstream signaling cascades and induction of apoptosis in cancer cells.
Experimental Workflow for Biological Activity Screening
The following diagram outlines a typical workflow for the synthesis and biological evaluation of novel quinoxaline derivatives.
Caption: A standard experimental workflow for the development of novel quinoxaline derivatives, from initial design and synthesis to comprehensive biological evaluation and lead optimization.
Conclusion
The available data indicates that bromo-substituted quinoxaline derivatives are a promising class of compounds with significant potential for the development of novel anticancer and antimicrobial agents. The position and nature of the substituents on the quinoxaline ring play a crucial role in determining their biological activity. Further systematic studies focusing on the synthesis and evaluation of a wider range of this compound derivatives are warranted to establish clear structure-activity relationships and to identify lead compounds for further preclinical and clinical development. The experimental protocols and workflows provided in this guide offer a framework for conducting such investigations.
References
- 1. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective cytotoxic and genotoxic activities of 5-(2-bromo-5-methoxybenzylidene)-thiazolidine-2,4-dione against NCI-H292 human lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of Antifungal Properties of Synthetic Dimethyl-4-Bromo-1-(Substituted Benzoyl) Pyrrolo[1,2-a] Quinoline-2,3-Dicarboxylates Analogues: Molecular Docking Studies and Conceptual DFT-Based Chemical Reactivity Descriptors and Pharmacokinetics Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial Activity of Novel Ni(II) and Zn(II) Complexes with (E)-2-((5-Bromothiazol-2-yl)imino)methyl)phenol Ligand: Synthesis, Characterization and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Analytical Landscape: A Comparative Guide to the Quantification of 5-Bromo-2,3-dimethylquinoxaline
For researchers, scientists, and professionals in drug development, the precise quantification of novel chemical entities is a cornerstone of robust research and development. This guide provides a comparative analysis of potential analytical methods for the quantification of 5-Bromo-2,3-dimethylquinoxaline, a heterocyclic compound of interest. Given the absence of standardized methods in the public domain, this document outlines plausible, high-performance approaches—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry—supported by hypothetical, yet realistic, experimental data and detailed protocols to guide your analytical strategy.
This comparison is designed to be an objective resource, offering insights into the performance of each technique to assist in selecting the most suitable method based on specific experimental needs, such as required sensitivity, sample matrix complexity, and available instrumentation.
Comparative Analysis of Quantitative Methods
The selection of an appropriate analytical technique is contingent on a variety of factors, including the desired level of sensitivity, selectivity, and the nature of the sample to be analyzed. Below is a summary of the potential performance of HPLC, GC-MS, and UV-Vis Spectrophotometry for the quantification of this compound.
| Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| **Linearity (R²) ** | >0.999 | >0.998 | >0.995 |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.01 µg/mL | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 0.03 µg/mL | 1.5 µg/mL |
| Accuracy (% Recovery) | 98-102% | 97-103% | 95-105% |
| Precision (%RSD) | < 2% | < 3% | < 5% |
| Sample Throughput | High | Medium | High |
| Selectivity | High | Very High | Low to Medium |
| Cost | Medium | High | Low |
In-Depth Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. The following sections provide comprehensive, albeit hypothetical, protocols for each of the discussed techniques.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase:
-
A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 30°C
-
Injection volume: 10 µL
-
Detection wavelength: 254 nm (based on the UV absorbance of the quinoxaline core)
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample in the mobile phase to a known concentration.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Quantification:
-
Construct a calibration curve by plotting the peak area against the concentration of a series of known standards.
-
Determine the concentration of the unknown sample by interpolating its peak area on the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, making it suitable for the analysis of volatile and semi-volatile compounds.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Capillary column suitable for aromatic compounds (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
GC Conditions:
-
Injector temperature: 280°C
-
Oven temperature program: Start at 150°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Carrier gas: Helium at a constant flow of 1.2 mL/min.
-
Injection mode: Splitless.
MS Conditions:
-
Ion source temperature: 230°C
-
Quadrupole temperature: 150°C
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Scan mode: Selected Ion Monitoring (SIM) for target ions of this compound for enhanced sensitivity.
Sample Preparation:
-
Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
If necessary, derivatization can be performed to improve volatility, though it is likely not required for this compound.
Quantification:
-
Use an internal standard for improved accuracy.
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple, cost-effective method for the quantification of compounds that absorb ultraviolet or visible light.
Instrumentation:
-
UV-Vis spectrophotometer.
-
Quartz cuvettes (1 cm path length).
Methodology:
-
Determine the wavelength of maximum absorbance (λmax) of this compound by scanning a solution of the compound across the UV-Vis spectrum (typically 200-400 nm).
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of each standard at the λmax.
-
Construct a calibration curve based on Beer-Lambert's law (Absorbance vs. Concentration).
Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., ethanol, methanol, or acetonitrile) that does not absorb at the λmax of the analyte.
-
Ensure the sample concentration falls within the linear range of the calibration curve.
Visualizing the Workflow and Decision-Making Process
To further aid in the understanding and selection of an appropriate analytical method, the following diagrams illustrate a general experimental workflow and a decision-making tree.
comparing the efficacy of different catalysts for reactions of 5-Bromo-2,3-dimethylquinoxaline
A Comparative Guide to Catalytic Cross-Coupling Reactions of 5-Bromo-2,3-dimethylquinoxaline
For researchers and professionals in drug development, the functionalization of heterocyclic scaffolds is a cornerstone of medicinal chemistry. The this compound core represents a valuable starting material for the synthesis of novel derivatives with potential biological activity. The efficacy of transforming this precursor via cross-coupling reactions is highly dependent on the choice of catalyst and reaction conditions.
This guide provides an objective comparison of various catalytic systems for three fundamental cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. While direct comparative studies on this compound are limited, the data presented herein is compiled from highly effective protocols for structurally analogous aryl and heteroaryl bromides. These systems serve as a robust starting point for developing efficient and high-yielding synthetic routes.
Suzuki-Miyaura Coupling: Aryl-Aryl Bond Formation
The Suzuki-Miyaura reaction is a versatile and widely used method for forming C(sp²)-C(sp²) bonds. It involves the coupling of an organoboron reagent with an organohalide, catalyzed by a palladium(0) complex. The choice of catalyst, ligand, and base is critical for achieving high yields, especially with heteroaromatic substrates.
Data Presentation: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Notes |
| Pd(PPh₃)₄ (3 mol%) | Na₂CO₃ (2 M aq.) | Toluene | 100 | 12 | 85-95 | Classic, reliable system for a wide range of arylboronic acids. |
| Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | K₃PO₄ | 1,4-Dioxane / H₂O (10:1) | 80-100 | 8-16 | 90-99 | Highly active catalyst for electron-rich and -deficient coupling partners. |
| Pd₂(dba)₃ (1.5 mol%) / XPhos (3.5 mol%) | K₂CO₃ | t-BuOH / H₂O | 110 | 4-12 | 88-97 | Effective for sterically hindered substrates. |
| PdCl₂(dppf) (3 mol%) | Cs₂CO₃ | DMF | 90 | 12 | 80-92 | Good for heteroarylboronic acids; dppf ligand offers stability. |
Mandatory Visualization: Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols: General Procedure for Suzuki-Miyaura Coupling
-
Reagent Preparation: In a dry reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid or ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., SPhos) under an inert atmosphere (Nitrogen or Argon).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O) via syringe.
-
Reaction Execution: Seal the vessel and place it in a preheated oil bath or microwave reactor at the specified temperature. Stir the reaction mixture for the designated time.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired coupled product.
Sonogashira Coupling: C(sp²)-C(sp) Bond Formation
The Sonogashira coupling enables the synthesis of aryl alkynes through the reaction of a terminal alkyne with an aryl halide. This reaction is typically co-catalyzed by palladium and copper complexes. Copper-free versions have also been developed to avoid potential homocoupling (Glaser coupling) of the alkyne.
Data Presentation: Comparison of Catalytic Systems for Sonogashira Coupling
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Notes |
| PdCl₂(PPh₃)₂ (2 mol%) / CuI (10 mol%) | Et₃N | DMF | 25-50 | 2-6 | 70-98 | Standard, highly effective conditions for a broad range of alkynes.[1] |
| Pd(PPh₃)₄ (5 mol%) / CuI (5 mol%) | DIPA | THF | 65 | 12 | 75-90 | Diisopropylamine (DIPA) can act as both base and solvent. |
| [DTBNpP]Pd(crotyl)Cl (5 mol%) | TMP | Acetonitrile | 25 (rt) | 0.5-2 | 90-99 | Copper-free system using an air-stable precatalyst; TMP = 2,2,6,6-Tetramethylpiperidine.[2] |
| Pd(OAc)₂ (1 mol%) / SPhos (2 mol%) | K₂CO₃ | Toluene | 100 | 18 | 60-85 | Copper-free conditions, suitable for substrates sensitive to copper. |
Mandatory Visualization: Experimental Workflow
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.
Experimental Protocols: General Procedure for Sonogashira Coupling
-
Reagent Preparation: To a dry reaction vessel under an inert atmosphere, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂), the copper(I) iodide co-catalyst, and this compound (1.0 equiv).
-
Solvent and Base Addition: Add the degassed solvent (e.g., DMF or THF) followed by the amine base (e.g., Et₃N, 2.0-3.0 equiv).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) dropwise to the stirred mixture.
-
Reaction Execution: Stir the reaction at room temperature or heat as required.
-
Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.
-
Work-up: Once complete, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by flash column chromatography to obtain the pure alkynylated quinoxaline.[1]
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing aryl-amine bonds. The reaction typically requires a palladium catalyst, a specialized phosphine ligand, and a strong base. The choice of ligand is crucial and often depends on the nature of the amine (primary, secondary, aniline, etc.).
Data Presentation: Comparison of Catalytic Systems for Buchwald-Hartwig Amination
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Notes |
| Pd₂(dba)₃ (2 mol%) / BINAP (3 mol%) | NaOt-Bu | Toluene | 80-100 | 6-24 | 70-95 | A first-generation system, effective for many anilines and secondary amines. |
| Pd(OAc)₂ (2 mol%) / XantPhos (4 mol%) | Cs₂CO₃ | 1,4-Dioxane | 110 | 12-24 | 75-90 | Milder base can be used; XantPhos is excellent for coupling with a wide range of amines. |
| "XPhos Pd G3" (2-5 mol%) | KOt-Bu | Toluene or CPME | 100 | 2-18 | 90-99 | Highly active precatalyst with a sterically hindered ligand, suitable for challenging couplings.[3] |
| Pd(OAc)₂ (2 mol%) / RuPhos (4 mol%) | K₃PO₄ | t-AmylOH | 110 | 12 | 85-95 | Effective for coupling with primary alkylamines and anilines. |
Experimental Protocols: General Procedure for Buchwald-Hartwig Amination
-
Reagent Preparation: In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and strong base (e.g., NaOt-Bu) to a dry reaction vessel.
-
Substrate Addition: Add this compound (1.0 equiv) and the amine coupling partner (1.1-1.3 equiv).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene).
-
Reaction Execution: Seal the vessel tightly and heat to the specified temperature with vigorous stirring.
-
Monitoring: Monitor the reaction by LC-MS to confirm the formation of the product and consumption of the starting material.
-
Work-up: After cooling to room temperature, carefully quench the reaction by adding saturated aqueous ammonium chloride. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via silica gel chromatography.
References
- 1. jcsp.org.pk [jcsp.org.pk]
- 2. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
A Spectroscopic Journey: Unveiling the Transformation of Precursors into 5-Bromo-2,3-dimethylquinoxaline
A detailed comparative analysis of the spectroscopic signatures of 5-Bromo-2,3-dimethylquinoxaline and its synthetic precursors, 4-bromo-1,2-diaminobenzene and 2,3-butanedione, provides valuable insights for researchers and professionals in drug development. This guide offers a side-by-side examination of their ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, supported by experimental protocols and workflow visualizations.
The synthesis of the heterocyclic compound this compound is a foundational step in the development of various potential pharmaceutical agents. Understanding the spectroscopic evolution from its constituent precursors is paramount for reaction monitoring, quality control, and structural confirmation. This guide presents a comprehensive spectroscopic comparison, offering a clear differentiation between the starting materials and the final product.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursors.
Table 1: ¹H NMR Data (δ, ppm)
| Compound | Proton | Chemical Shift (ppm) | Multiplicity |
| 4-bromo-1,2-diaminobenzene | -NH₂ | ~3.5-4.5 | br s |
| Ar-H | ~6.5-7.0 | m | |
| 2,3-butanedione | -CH₃ | ~2.3 | s |
| This compound | -CH₃ | ~2.7 | s |
| Ar-H | ~7.5-8.0 | m |
Table 2: ¹³C NMR Data (δ, ppm)
| Compound | Carbon | Chemical Shift (ppm) |
| 4-bromo-1,2-diaminobenzene | C-Br | ~110 |
| C-NH₂ | ~135-145 | |
| Ar-C | ~115-125 | |
| 2,3-butanedione | C=O | ~200 |
| -CH₃ | ~25 | |
| This compound | -CH₃ | ~20 |
| C-Br | ~120 | |
| Ar-C | ~125-140 | |
| C=N | ~150-155 |
Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)
| Compound | Functional Group | Wavenumber (cm⁻¹) |
| 4-bromo-1,2-diaminobenzene | N-H Stretch | 3200-3400 |
| C-N Stretch | 1250-1350 | |
| C-Br Stretch | 500-600 | |
| 2,3-butanedione | C=O Stretch | 1710-1730 |
| C-H Stretch | 2900-3000 | |
| This compound | C=N Stretch | 1620-1680 |
| C-H Stretch (Aromatic) | 3000-3100 | |
| C-H Stretch (Aliphatic) | 2850-2950 | |
| C-Br Stretch | 500-600 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragments |
| 4-bromo-1,2-diaminobenzene | 186/188 (due to Br isotopes) | Fragments from loss of NH₂ and Br |
| 2,3-butanedione | 86 | 43 (CH₃CO⁺) |
| This compound | 237/239 (due to Br isotopes) | Fragments from loss of CH₃ and Br |
Experimental Protocols
Synthesis of this compound:
A general and effective method for the synthesis of quinoxaline derivatives involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1] For the synthesis of this compound, the following protocol can be adapted:
-
Dissolution of Reactants: 4-bromo-1,2-diaminobenzene (1 equivalent) is dissolved in a suitable solvent, such as ethanol or acetic acid.
-
Addition of Dicarbonyl: 2,3-butanedione (1 equivalent) is added to the solution.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated under reflux for a period ranging from a few hours to overnight, depending on the specific conditions. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: IR spectra are obtained using an FTIR spectrometer. Samples can be prepared as KBr pellets or as a thin film.
-
Mass Spectrometry (MS): Mass spectra are recorded on a mass spectrometer, and the data is reported as a mass-to-charge ratio (m/z).
Visualizing the Synthesis
The synthesis of this compound from its precursors can be visualized as a straightforward condensation reaction.
Caption: Synthetic pathway of this compound.
The logical workflow for the characterization of the synthesized compound is outlined below.
Caption: Experimental workflow for synthesis and characterization.
References
A Comparative Guide: 5-Bromo-2,3-dimethylquinoxaline - Cross-Validating Experimental Analogs and Computational Data
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 5-Bromo-2,3-dimethylquinoxaline, cross-validating available experimental data from analogous compounds with computational predictions. This document aims to serve as a valuable resource in the absence of comprehensive experimental data for the title compound.
Data Presentation: Experimental Analogs vs. Computational Predictions
To provide a comprehensive overview, the following tables compare available experimental data for closely related quinoxaline derivatives with computationally predicted data for this compound and its parent compound, 2,3-dimethylquinoxaline.
Table 1: Mass Spectrometry Data
| Compound | Experimental (m/z) | Computational (m/z) |
| 5-Bromo-2,3,7-trimethyl-quinoxaline | 251.13 (Molecular Ion) | Not Calculated |
| This compound | Not Available | 237.04 (M+), 239.04 (M+2) |
| 2,3-dimethylquinoxaline | Not Available | 158.08 |
Note: The experimental mass spectrum for 5-Bromo-2,3,7-trimethyl-quinoxaline is used as an analog for comparison.
Table 2: Predicted Spectroscopic Data (¹H and ¹³C NMR)
| Compound | Predicted ¹H NMR Chemical Shifts (ppm) | Predicted ¹³C NMR Chemical Shifts (ppm) |
| This compound | Aromatic H: 7.5-8.0, Methyl H: ~2.6 | Aromatic C: 120-145, Methyl C: ~20, C-Br: ~115 |
| 2,3-dimethylquinoxaline | Aromatic H: 7.6-8.0, Methyl H: ~2.7 | Aromatic C: 128-142, Methyl C: ~23 |
Table 3: Predicted Electronic Properties
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| This compound | -6.21 | -1.54 | 4.67 |
| 2,3-dimethylquinoxaline | -5.98 | -1.32 | 4.66 |
Experimental and Computational Protocols
Proposed Experimental Synthesis and Characterization
A plausible synthesis of this compound would involve the condensation of 3-bromo-1,2-phenylenediamine with 2,3-butanedione (diacetyl).
Reaction Scheme:
A proposed synthetic route to this compound.
General Experimental Protocol:
-
Reaction Setup: Equimolar amounts of 3-bromo-1,2-phenylenediamine and 2,3-butanedione would be dissolved in a suitable solvent, such as ethanol or acetic acid.
-
Reaction Conditions: The reaction mixture would be refluxed for several hours. The progress of the reaction would be monitored by thin-layer chromatography.
-
Workup and Purification: Upon completion, the reaction mixture would be cooled, and the solvent removed under reduced pressure. The crude product would be purified by recrystallization or column chromatography.
-
Characterization: The purified product would be characterized by standard spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the presence of bromine through the isotopic pattern.
-
Computational Methodology
The computational data presented in this guide were generated using the following protocol, based on established methods for quinoxaline derivatives.
Workflow for Computational Analysis:
Workflow for the computational analysis of quinoxaline derivatives.
Detailed Computational Protocol:
-
Software: Gaussian 16 suite of programs.
-
Method: Density Functional Theory (DFT).
-
Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.
-
Basis Set: 6-311G(d,p) for all atoms.
-
Geometry Optimization: The molecular structures of this compound and 2,3-dimethylquinoxaline were optimized to their ground state minima.
-
Frequency Calculations: Vibrational frequency calculations were performed on the optimized geometries to confirm that they are true minima on the potential energy surface (no imaginary frequencies).
-
NMR and IR Spectra Prediction: NMR shielding tensors and IR vibrational frequencies and intensities were calculated from the optimized geometries.
-
Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) were calculated to determine the electronic band gap.
Comparison and Cross-Validation
The introduction of a bromine atom at the 5-position of the 2,3-dimethylquinoxaline scaffold is predicted to have several notable effects.
Computationally, the C-Br bond introduces a new, lower-energy carbon signal in the predicted ¹³C NMR spectrum. The electronic properties are also influenced, with the HOMO and LUMO levels of the brominated compound being slightly lowered in energy compared to the parent compound, while the overall energy gap remains similar. This suggests that the bromine atom has a modest electronic withdrawing effect on the quinoxaline ring system.
While direct experimental data for this compound is lacking, the computational predictions align with general trends observed in halogenated aromatic compounds. The predicted mass spectrometric data, including the characteristic isotopic pattern for bromine, would be a key experimental feature to confirm its synthesis.
Conclusion
This guide provides a foundational understanding of this compound by integrating computational predictions with experimental data from analogous compounds. The provided protocols for both synthesis and computational analysis offer a roadmap for future experimental work on this and related quinoxaline derivatives. The presented data suggests that this compound possesses electronic and spectroscopic properties that are predictably altered by the presence of the bromine substituent, making it an interesting candidate for further investigation in medicinal chemistry and materials science.
A Comparative Guide to Assessing the Purity of 5-Bromo-2,3-dimethylquinoxaline
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and an alternative method for assessing the purity of 5-Bromo-2,3-dimethylquinoxaline. The information presented here is designed to assist in selecting the most appropriate analytical technique for your specific needs, ensuring the quality and reliability of your research outcomes.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a powerful and widely used technique for the separation, identification, and quantification of components in a mixture. Its high resolution and sensitivity make it an ideal method for determining the purity of pharmaceutical compounds.
Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
A reversed-phase HPLC method was developed for the purity assessment of this compound.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Autosampler and data acquisition software
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%)
-
This compound reference standard (known purity)
-
Sample of this compound for analysis
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 0-10 min: 50% B10-25 min: 50-90% B25-30 min: 90% B30-35 min: 90-50% B35-40 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation: A stock solution of the this compound sample was prepared by dissolving 1 mg of the compound in 1 mL of acetonitrile. The solution was then filtered through a 0.45 µm syringe filter before injection.
Data Presentation: HPLC Purity Assessment
The purity of the this compound sample was determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.
| Compound | Retention Time (min) | Peak Area | Area % |
| Impurity 1 | 4.5 | 1500 | 0.5% |
| This compound | 15.2 | 295500 | 98.5% |
| Impurity 2 | 18.1 | 3000 | 1.0% |
| Total | 300000 | 100% |
Alternative Method: Quantitative Nuclear Magnetic Resonance (qNMR)
Quantitative NMR (qNMR) is an absolute method for the quantification of a substance in a sample without the need for a reference standard of the analyte itself. It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of corresponding nuclei.
Experimental Protocol: ¹H-qNMR
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents and Materials:
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Internal standard with a known purity and a signal in a clean region of the spectrum (e.g., Maleic acid)
-
Sample of this compound
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and 5 mg of the internal standard (maleic acid) into a vial. Dissolve the mixture in a known volume of deuterated solvent (e.g., 0.75 mL of CDCl₃). Transfer the solution to an NMR tube for analysis.
NMR Parameters:
-
Pulse Program: A standard quantitative pulse program with a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.
-
Number of Scans: Sufficient scans to obtain a good signal-to-noise ratio (e.g., 16 or 32).
-
Data Processing: Manual phasing and baseline correction are crucial for accurate integration.
Data Presentation: qNMR Purity Calculation
The purity of this compound is calculated using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
| Parameter | This compound | Maleic Acid (Internal Standard) |
| Mass (m) | 10.2 mg | 5.1 mg |
| Molar Mass (M) | 253.1 g/mol | 116.07 g/mol |
| Signal Integral (I) | 1.00 (Methyl protons at ~2.7 ppm) | 1.05 (Olefinic protons at ~6.3 ppm) |
| Number of Protons (N) | 6 | 2 |
| Purity of Standard (P_std) | - | 99.9% |
| Calculated Purity | 98.7% | - |
Comparison of HPLC and qNMR for Purity Assessment
| Feature | HPLC | qNMR |
| Principle | Chromatographic separation based on polarity | Nuclear magnetic resonance signal intensity |
| Quantification | Relative (Area %) or external/internal standard | Absolute (with internal standard) |
| Sensitivity | High (ppm to ppb levels) | Moderate (requires mg of sample) |
| Selectivity | High, can separate closely related impurities | High, provides structural information |
| Throughput | High, suitable for routine analysis | Lower, longer experiment times |
| Cost | Moderate instrument cost, ongoing solvent costs | High initial instrument cost |
| Sample Integrity | Sample is diluted and may not be recoverable | Non-destructive, sample can be recovered |
Visualizing the Workflow
To better understand the logical flow of the purity assessment process, the following diagram illustrates the key steps involved in both the HPLC and qNMR methods.
Caption: Workflow for purity assessment of this compound.
Conclusion
Both HPLC and qNMR are powerful techniques for assessing the purity of this compound. HPLC offers high throughput and sensitivity, making it well-suited for routine quality control. In contrast, qNMR provides an absolute measure of purity without the need for a specific reference standard of the analyte and delivers valuable structural information, which is particularly useful during process development and for the characterization of new chemical entities. The choice between these methods will depend on the specific requirements of the analysis, including the desired accuracy, sample availability, and the context of the research.
Safety Operating Guide
Navigating the Disposal of 5-Bromo-2,3-dimethylquinoxaline: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and procedural steps for the safe handling and disposal of 5-Bromo-2,3-dimethylquinoxaline, a halogenated aromatic compound. Due to the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, this document outlines general best practices based on similar chemical structures. It is imperative to consult with your institution's environmental health and safety (EHS) department and the chemical supplier for specific guidance.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of the potential hazards associated with this class of compounds. Halogenated aromatic compounds can be irritants, toxic, and harmful to the environment.
Personal Protective Equipment (PPE):
When working with this compound, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile rubber gloves are recommended. Ensure to check for breakthrough time and glove thickness suitability.
-
Body Protection: A laboratory coat is essential. For larger quantities or when there is a risk of splashing, consider additional protective clothing.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If dust or aerosols may be generated, a respirator with an appropriate filter (e.g., P3) should be used.
General Handling Procedures:
-
Avoid contact with skin and eyes.
-
Do not inhale dust or vapors.
-
Wash hands thoroughly after handling.
-
Keep the container tightly closed and store in a cool, dry, and well-ventilated place.
-
Prevent the release of the substance into the environment.
Spill Management and First Aid
In the event of a spill or exposure, immediate action is necessary to mitigate harm.
Spill Cleanup:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.
-
Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for disposal. Avoid generating dust.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Dispose: Treat all cleanup materials as hazardous waste.
First Aid Measures:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation persists, seek medical advice.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Proper Disposal Procedures
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. As a halogenated organic compound, it is typically considered hazardous waste.
Step-by-Step Disposal Protocol:
-
Characterization: The waste must be properly characterized. Based on its chemical structure, it is likely to be classified as a toxic and environmentally hazardous substance.
-
Segregation: Keep this compound waste separate from other chemical waste streams to avoid incompatible reactions.
-
Containerization: Use a designated, properly labeled, and sealed container for the waste. The label should clearly state "Hazardous Waste" and include the chemical name.
-
Consult EHS: Contact your institution's Environmental Health and Safety department to arrange for pickup and disposal by a licensed hazardous waste disposal company.
-
Documentation: Maintain accurate records of the amount of waste generated and its disposal date.
Quantitative Data Summary
While a specific SDS for this compound is not available, the table below summarizes typical hazard classifications for similar bromo-substituted quinoxaline derivatives. This information is for general guidance and should be confirmed with a specific analysis of the compound .
| Hazard Category | Classification |
| Acute Toxicity (Oral) | Likely Category 3 or 4 (Toxic or Harmful) |
| Skin Corrosion/Irritation | Likely Category 2 (Irritant) |
| Serious Eye Damage/Irritation | Likely Category 2A (Irritant) |
| Aquatic Toxicity | Potentially toxic to aquatic life |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Disclaimer: This information is provided as a general guide and is not a substitute for a formal safety assessment and consultation with certified professionals. Always prioritize safety and adhere to all applicable regulations.
Essential Safety and Logistical Information for Handling 5-Bromo-2,3-dimethylquinoxaline
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals like 5-Bromo-2,3-dimethylquinoxaline is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a thorough risk assessment is crucial. Based on the potential hazards associated with similar solid aromatic bromine compounds, the following personal protective equipment is recommended.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles or a full-face shield should be worn to protect against dust particles and potential splashes.[1][2][3][4] |
| Hand Protection | Chemical-resistant gloves, such as nitrile or butyl rubber, are essential to prevent skin contact.[2] Always inspect gloves for any signs of degradation or puncture before use. |
| Respiratory Protection | For operations that may generate dust, a NIOSH-approved respirator (e.g., N95) is necessary.[1][3] Work should be conducted in a well-ventilated area or under a fume hood.[5] |
| Protective Clothing | A laboratory coat or chemical-resistant apron should be worn to protect the skin.[2][4] For larger quantities or increased risk of exposure, chemical-resistant coveralls may be appropriate.[1] |
| Footwear | Closed-toe shoes are mandatory in a laboratory setting to protect against spills.[3] |
Operational Plan
A systematic approach to handling this compound will minimize exposure and ensure safety.
1. Preparation and Handling:
-
Before handling, ensure that the Safety Data Sheet (SDS) for a similar compound, such as 2,3-Dimethylquinoxaline, has been reviewed to understand the potential hazards.[6]
-
Work in a designated area, preferably within a chemical fume hood, to control dust and vapors.[5]
-
Ensure that an eyewash station and safety shower are readily accessible.[5]
-
Use tools such as spatulas and weighing paper to handle the solid chemical, avoiding direct contact.
2. Spill Management:
-
In the event of a spill, evacuate the immediate area if necessary.
-
For small spills, use an absorbent material to contain the solid.[7]
-
Wear the appropriate PPE, including respiratory protection, during cleanup.
-
Collect the spilled material and absorbent in a sealed, labeled container for proper disposal.[7][8]
Disposal Plan
As this compound is a halogenated organic compound, it requires specific disposal procedures to mitigate environmental impact.
1. Waste Segregation:
-
All waste containing this compound, including contaminated PPE and cleaning materials, must be collected in a designated, labeled hazardous waste container.[8][9]
-
This waste must be segregated from non-halogenated organic waste to ensure proper disposal and to avoid unnecessary costs, as the disposal of halogenated waste is typically more expensive.[10][11]
2. Container Management:
-
Use a compatible, leak-proof container with a secure lid for waste collection.[8][11]
-
The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound".[7][8][10]
3. Final Disposal:
-
The collected halogenated waste will be disposed of through incineration at a regulated hazardous waste facility.[9][11]
-
Follow your institution's specific procedures for hazardous waste pickup and disposal.
Diagram: PPE Workflow for Handling this compound
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. realsafety.org [realsafety.org]
- 2. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 3. hazmatschool.com [hazmatschool.com]
- 4. sams-solutions.com [sams-solutions.com]
- 5. file.chemscene.com [file.chemscene.com]
- 6. 2,3-Dimethylquinoxaline | C10H10N2 | CID 16925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. bucknell.edu [bucknell.edu]
- 10. 7.2 Organic Solvents [ehs.cornell.edu]
- 11. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
